6-Chloro-6-deoxy-alpha-d-glucopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDIHPSUCUMFU-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28528-86-1 | |
| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-6-deoxy-alpha-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-6-deoxy-alpha-d-glucopyranose is a halogenated derivative of the monosaccharide glucose. The substitution of a hydroxyl group with a chlorine atom at the C6 position significantly alters its chemical and biological properties, making it a molecule of interest for various research applications, particularly in the fields of medicinal chemistry and glycobiology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, including its role as a glycolysis inhibitor.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |
| Molecular Weight | 198.6 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 48-53 °C | [3] |
| Boiling Point | Not definitively reported (predicted) | |
| Solubility | Slightly soluble in methanol and water. | [3] |
Spectroscopic and Other Properties
| Property | Description | Source |
| ¹H NMR Spectrum | Data for the alpha-anomer of D-glucose shows characteristic signals for the anomeric proton and other ring protons. Similar patterns are expected for the 6-chloro derivative, with shifts influenced by the electronegative chlorine atom. | [4] |
| ¹³C NMR Spectrum | The ¹³C NMR spectrum of D-glucose shows distinct signals for each carbon atom. The C6 signal in this compound is expected to be significantly shifted due to the presence of the chlorine atom. | [1] |
Experimental Protocols
Synthesis of 6-Chloro-6-deoxy-D-glucose
The following protocol is adapted from a patented method for the synthesis of 6-chloro-6-deoxy derivatives of reducing sugars[5].
Materials:
-
D-glucose
-
Reagent
-
Ethanol
-
Diethyl ether
-
Activated charcoal
-
Mixed ion-exchange resin (e.g., Zerolit DMF H⁺/CO₃²⁻)
-
Sodium sulphate
Procedure:
-
Prepare a solution of the chlorinating reagent.
-
Add D-glucose to the reagent solution and allow the reaction to proceed.
-
After the reaction is complete, keep the solution at 0°C overnight.
-
Add a mixed ion-exchange resin to the mixture and filter.
-
Evaporate the filtrate to obtain a residue.
-
Dissolve the residue in 50% ethanol and decolorize with activated charcoal.
-
Evaporate the solution to dryness.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 6-chloro-6-deoxy-D-glucose in hot ethanol.
-
Decolorize the solution with charcoal if necessary.
-
Allow the solution to cool, and then add diethyl ether to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold ethanol-ether.
-
Dry the purified crystals under vacuum.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activity, primarily as an inhibitor of glycolysis. This inhibitory action is the basis for its observed antifertility effects in male rats.
Inhibition of Glycolysis
The primary molecular target of 6-chloro-6-deoxysugars within the glycolytic pathway is believed to be the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By inhibiting this crucial enzyme, the molecule disrupts the normal flow of glucose metabolism.
Below is a diagram illustrating the proposed mechanism of action.
The diagram illustrates that this compound likely acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), competing with the natural substrate, glyceraldehyde-3-phosphate. This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis.
Experimental Workflow for Assessing Biological Activity
To evaluate the inhibitory effect of this compound on glycolysis, a typical experimental workflow would involve the following steps:
This workflow outlines the key stages from cell preparation and treatment with the inhibitor to the analysis of its effects on glycolytic activity and enzyme kinetics.
Conclusion
This compound is a synthetic monosaccharide with distinct physicochemical properties and notable biological activity. Its ability to inhibit glycolysis, specifically by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase, makes it a valuable tool for studying metabolic pathways and a potential lead compound in drug development, particularly in the context of antifertility research. This guide provides a foundational understanding of this compound for researchers and scientists. Further investigation is warranted to fully elucidate its spectral characteristics and to explore its therapeutic potential.
References
An In-depth Technical Guide to 6-Chloro-6-deoxy-alpha-d-glucopyranose: Molecular Structure, Stereochemistry, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated derivative of glucose. The document delves into its molecular structure, stereochemical configuration, and key physicochemical properties. Furthermore, it outlines established synthetic routes for its preparation and details the analytical techniques employed for its characterization, including spectroscopic methods. The guide also explores the potential applications of this compound in drug development, drawing parallels with other 6-deoxy-glucose derivatives that have shown promise in various therapeutic areas.
Molecular Structure and Stereochemistry
This compound is a monosaccharide derivative with the molecular formula C₆H₁₁ClO₅ and a molecular weight of approximately 198.6 g/mol . Its structure is based on the pyranose form of D-glucose, a six-membered ring, with a chlorine atom replacing the hydroxyl group at the C-6 position.
The stereochemistry of this compound is critical to its function and is defined by the following features:
-
α-anomer: The hydroxyl group at the anomeric carbon (C-1) is in the axial position, below the plane of the ring.
-
D-configuration: The stereochemistry at C-5 is of the D-configuration, meaning the CH₂Cl group is positioned above the plane of the ring in the standard Haworth projection. The remaining stereocenters (C-2, C-3, and C-4) follow the characteristic arrangement of D-glucose.
The presence of the chlorine atom at the C-6 position significantly alters the electronic and steric properties of the molecule compared to its parent, D-glucose. This substitution can influence its biological activity and its utility as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₅ | |
| Molecular Weight | 198.6 g/mol | |
| Melting Point | 48-53 °C | |
| Solubility | Slightly soluble in methanol and water. |
Synthesis of this compound
The synthesis of this compound involves the selective chlorination of the primary hydroxyl group at the C-6 position of a suitably protected or unprotected glucose derivative. Several reagents and methods have been developed for this purpose.
Experimental Protocol: Selective Chlorination using Sulfuryl Chloride
This protocol is based on established methods for the selective chlorination of primary alcohols in carbohydrates.
Materials:
-
D-glucose
-
Pyridine (anhydrous)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve D-glucose in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add sulfuryl chloride dropwise to the stirred solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for this compound.
Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure and stereochemistry of the molecule. Based on data for D-glucose and its derivatives, the following spectral features are expected[1][2][3]:
-
¹H NMR:
-
The anomeric proton (H-1) of the α-anomer is expected to appear as a doublet at a characteristic downfield shift.
-
The protons on the pyranose ring (H-2 to H-5) will exhibit complex multiplets.
-
The diastereotopic protons at C-6 (CH₂Cl) will likely appear as two distinct signals, possibly as doublets of doublets, due to coupling with H-5.
-
-
¹³C NMR:
-
The anomeric carbon (C-1) will have a distinct chemical shift.
-
The carbon bearing the chlorine atom (C-6) will be shifted upfield compared to the corresponding carbon in D-glucose due to the shielding effect of the chlorine atom.
-
The remaining carbons of the pyranose ring (C-2 to C-5) will have characteristic chemical shifts.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | ~5.2 (d) | ~93 |
| C-2 | ~3.5 | ~72 |
| C-3 | ~3.7 | ~73 |
| C-4 | ~3.4 | ~70 |
| C-5 | ~4.0 | ~72 |
| C-6 | ~3.8, ~3.7 | ~45 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique can provide precise bond lengths, bond angles, and the conformation of the pyranose ring.
Potential Applications in Drug Development
Halogenated carbohydrates, including this compound, are of significant interest to researchers in drug development for several reasons.
Antimicrobial Agents
Derivatives of 6-deoxy-D-glucose have been investigated for their antimicrobial properties. Some studies have shown that halogenated glucose derivatives exhibit antibacterial and antifungal activity[4][5]. The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Tracers for Glucose Transport
6-deoxy-D-glucose derivatives, such as 6-fluoro-6-deoxy-D-glucose, have been used as tracers to study glucose transport in biological systems[6]. This compound could potentially serve a similar purpose, allowing researchers to investigate the mechanisms of glucose transporters (GLUTs) which are often overexpressed in cancer cells.
Precursor for Drug Synthesis
This compound can serve as a versatile building block for the synthesis of more complex bioactive molecules. The chlorine atom at the C-6 position can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of novel carbohydrate-based drugs. For instance, it can be a precursor for synthesizing molecules that target hypoxic tumors[7].
Signaling Pathway Illustration:
Caption: Potential drug development pathways for this compound.
Conclusion
This compound is a synthetically accessible and structurally well-defined molecule with significant potential in the field of drug development. Its unique combination of a carbohydrate scaffold and a reactive halogen atom makes it a valuable tool for researchers exploring new antimicrobial agents, imaging probes for glucose metabolism, and as a versatile intermediate for the synthesis of novel therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mb.journals.ekb.eg [mb.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preliminary biological evaluation of 6-O-glucose-azomycin adducts for diagnosis and therapy of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-6-deoxy-alpha-d-glucopyranose CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-6-deoxy-alpha-d-glucopyranose, including its chemical identifiers, physicochemical properties, synthesis protocols, and biological activity. The information is intended to support research and development efforts in various scientific fields.
Chemical Identifiers and Physicochemical Properties
This compound is a halogenated derivative of glucose. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 28528-86-1 | [1] |
| Molecular Formula | C6H11ClO5 | [2] |
| Molecular Weight | 198.6 g/mol | [2][3] |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-chlorooxane | |
| InChI | InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | [2] |
| InChIKey | QMWDIHPSUCUMFU-DVKNGEFBSA-N | [2] |
| SMILES | C(Cl)[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O">C@HO | |
| Melting Point | 48-53 °C | |
| Solubility | Slightly soluble in methanol and water. |
Synthesis Protocol
The following is a representative protocol for the synthesis of 6-chloro-6-deoxy-D-glucose, which exists as an equilibrium mixture of anomers including the alpha-d-glucopyranose form. This method is adapted from established procedures involving the selective chlorination of a protected glucose derivative.
Materials:
-
D-glucose
-
Acetic anhydride
-
Pyridine
-
Thionyl chloride
-
Methanol
-
Sodium methoxide solution (1 M in methanol)
-
Ethanol
-
Ether
-
Dowex-50 resin (H+ form)
-
Activated charcoal
-
Sodium sulphate
Procedure:
-
Acetylation of D-glucose: D-glucose is first peracetylated to protect the hydroxyl groups. Dissolve D-glucose in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Chlorination: The resulting glucose pentaacetate is selectively chlorinated at the C-6 position. The acetylated sugar is dissolved in a suitable solvent (e.g., chloroform) and reacted with a chlorinating agent like thionyl chloride in the presence of a catalyst. The reaction is typically carried out at a controlled temperature.
-
Work-up and Purification of the Acetylated Product: After the reaction, the mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated to yield 6-chloro-6-deoxy-D-glucose tetraacetate. The crude product can be purified by crystallization from ethanol.
-
Deacetylation: The purified 6-chloro-6-deoxy-D-glucose tetraacetate is deacetylated to obtain the final product. The tetraacetate is dissolved in methanol, and a catalytic amount of sodium methoxide solution is added. The reaction is stirred at room temperature until deacetylation is complete.
-
Final Purification: The reaction mixture is neutralized using Dowex-50 (H+) resin. The resin is filtered off, and the filtrate is concentrated. The residue is dissolved in 50% ethanol and decolorized with activated charcoal. The solvent is evaporated, and the final product, 6-chloro-6-deoxy-D-glucose, is crystallized from an ethanol-ether mixture. The resulting crystals are dried under vacuum.
Biological Activity and Mechanism of Action
This compound has been investigated for its biological activities, most notably its effects on male fertility.
Antifertility Effects
Studies in male rats have demonstrated that oral administration of 6-chloro-6-deoxyglucose leads to a reversible infertility. This effect is attributed to the compound's ability to impair the metabolism of spermatozoa.
Mechanism of Action: Inhibition of Glycolysis
The primary mechanism underlying the antifertility effect of this compound is the inhibition of glycolysis in spermatozoa. Sperm cells rely heavily on glycolysis for the energy required for motility. This compound specifically targets a key enzyme in the glycolytic pathway.
Signaling Pathway: Inhibition of Glycolysis in Spermatozoa
References
Solubility and stability of 6-Chloro-6-deoxy-alpha-d-glucopyranose in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-6-deoxy-alpha-d-glucopyranose is a halogenated derivative of glucose, a class of compounds of significant interest in medicinal chemistry and drug development. The substitution of a hydroxyl group with chlorine at the C-6 position can profoundly alter the molecule's biological activity, metabolic fate, and physicochemical properties. Notably, 6-chloro-6-deoxysugars have been investigated for their effects on glucose metabolism. A comprehensive understanding of the solubility and stability of this compound is fundamental for its application in pharmaceutical formulations, enabling appropriate solvent selection for synthesis, purification, and delivery, as well as predicting its shelf-life and degradation pathways.
This technical guide provides an overview of the known solubility and stability characteristics of this compound and presents detailed experimental protocols for their systematic evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₅[1] |
| Molecular Weight | 198.6 g/mol [1] |
| Melting Point | 48-53°C |
| Appearance | Solid |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, only qualitative solubility data for this compound is available in the literature.
Qualitative Solubility
The following table summarizes the known qualitative solubility of this compound in common solvents.
| Solvent | Solubility |
| Water | Slightly Soluble |
| Methanol | Slightly Soluble |
Quantitative Solubility Data
To date, comprehensive quantitative solubility data for this compound across a range of solvents and temperatures has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| 37 | |||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 |
Stability Profile
The chemical stability of this compound is crucial for ensuring its potency and safety over time. The presence of the chloro group at a primary position and the hemiacetal linkage suggests potential degradation pathways such as hydrolysis and nucleophilic substitution.
Potential Degradation Pathways
-
Hydrolysis: The glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to the open-chain form of the sugar.
-
Nucleophilic Substitution: The C-6 chloro group can be displaced by nucleophiles, particularly in protic solvents or under basic conditions.
-
Epimerization: Changes in pH can potentially lead to epimerization at the anomeric carbon.
Kinetic Stability Data
There is a lack of published kinetic data on the stability of this compound in different solvent systems. The following table is a template for recording key stability parameters derived from experimental studies.
| Solvent System | pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) | Major Degradants |
| Aqueous Buffer | 4.5 | 40 | |||
| 7.4 | 40 | ||||
| 9.0 | 40 | ||||
| 50% Methanol/Water | 7.4 | 40 | |||
| 50% Ethanol/Water | 7.4 | 40 |
Experimental Protocols
The following sections detail proposed methodologies for the systematic determination of the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
5.1.1 Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
5.1.2 Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Place the vials in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the analytical range of the HPLC method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Protocol for Stability Assessment
This protocol outlines a stability-indicating HPLC method to determine the degradation kinetics of this compound.
5.2.1 Materials and Equipment
-
This compound
-
Solvent systems (e.g., aqueous buffers of different pH, co-solvent mixtures)
-
Temperature-controlled stability chambers or ovens
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) for peak purity analysis and degradant identification
-
Validated stability-indicating HPLC method
-
pH meter
-
Volumetric glassware
5.2.2 Experimental Procedure
-
Method Development and Validation: Develop and validate an HPLC method capable of separating the parent compound from its potential degradation products. The method should be tested for specificity, linearity, accuracy, precision, and robustness.
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvent systems at a known concentration.
-
Stability Study Initiation: Dispense the solutions into sealed vials and place them in stability chambers at various temperatures (e.g., 40°C, 60°C for accelerated studies).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly), withdraw samples from the stability chambers.
-
Sample Analysis: Analyze the samples immediately by the validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Conclusion
While there is a current gap in the publicly available quantitative data regarding the solubility and stability of this compound, this technical guide provides a framework for addressing this. The qualitative data indicates limited solubility in water and methanol, and its hygroscopic nature suggests that careful handling and storage are necessary. The proposed experimental protocols offer a robust approach for researchers and drug development professionals to systematically generate the critical solubility and stability data required for advancing the development of formulations containing this promising compound. The insights gained from such studies will be invaluable for optimizing drug delivery systems and ensuring product quality and efficacy.
References
Spectroscopic and Structural Elucidation of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated derivative of glucose. The information presented herein is essential for the characterization and utilization of this compound in various research and development applications, including its potential role as a synthetic intermediate in drug discovery.
Spectroscopic Data
Precise spectroscopic data is fundamental for the unambiguous identification and quality control of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectral Data of a Related Derivative
| Atom | Chemical Shift (δ) in ppm (Tentative) |
| C-1 | ~98-100 |
| C-2 | ~72-74 |
| C-3 | ~73-75 |
| C-4 | ~70-72 |
| C-5 | ~71-73 |
| C-6 | ~45 |
Note: These are approximate values based on data for related compounds and are subject to solvent and concentration effects.
Table 2: ¹H NMR Spectral Data of a Related Derivative
| Proton | Chemical Shift (δ) in ppm (Tentative) | Multiplicity | Coupling Constant (J) in Hz (Tentative) |
| H-1 | ~4.8-5.0 | d | ~3.5 - 4.0 |
| H-2 | ~3.4-3.6 | dd | J ≈ 3.5, 9.5 |
| H-3 | ~3.6-3.8 | t | J ≈ 9.5 |
| H-4 | ~3.3-3.5 | t | J ≈ 9.5 |
| H-5 | ~3.8-4.0 | ddd | J ≈ 2.0, 5.0, 9.5 |
| H-6a | ~3.7-3.9 | dd | J ≈ 2.0, 11.5 |
| H-6b | ~3.6-3.8 | dd | J ≈ 5.0, 11.5 |
Note: These are approximate values based on data for related compounds and are subject to solvent and concentration effects. 'd' denotes doublet, 'dd' denotes doublet of doublets, and 't' denotes triplet.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for hydroxyl and chloroalkane groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H (hydroxyl) | Stretching vibrations |
| ~2900 | C-H (alkane) | Stretching vibrations |
| ~1100-1000 | C-O (alcohol, ether) | Stretching vibrations |
| ~750-650 | C-Cl (chloroalkane) | Stretching vibrations |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₁₁ClO₅), the expected molecular weight is approximately 198.6 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) and characteristic isotopic peaks for the chlorine atom ([M+2]⁺ in an approximate 3:1 ratio).
Table 4: Expected Mass Spectrometry Data
| m/z Value (Tentative) | Ion | Description |
| 198/200 | [C₆H₁₁ClO₅]⁺ | Molecular ion peak with chlorine isotope pattern |
| 163 | [M - Cl]⁺ | Loss of a chlorine atom |
| Various smaller fragments | - | Resulting from the cleavage of the pyranose ring |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for carbohydrate analysis.
NMR Spectroscopy
A sample of this compound (5-10 mg) is typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD; 0.5-0.7 mL). The choice of solvent can affect the chemical shifts of exchangeable protons (hydroxyl groups). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a suitable solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a carbohydrate derivative like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of 6-deoxy-alpha-D-glucopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-deoxy-alpha-D-glucopyranose derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their role as structural motifs in various natural products and their potential as therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these carbohydrate derivatives.
Fundamentals of NMR Spectroscopy for Carbohydrate Analysis
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The key parameters obtained from NMR spectra are chemical shifts (δ) and coupling constants (J).
-
Chemical Shift (δ): The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a nucleus. Protons in carbohydrates typically resonate between 3.0 and 6.0 ppm, with anomeric protons (H-1) appearing at lower fields (4.5-5.5 ppm).[1] Carbon atoms in the pyranose ring generally have chemical shifts in the range of 60-110 ppm.[1] The absence of a hydroxyl group at the C-6 position in 6-deoxy derivatives leads to a characteristic upfield shift of the C-6 signal to the aliphatic region and the appearance of a methyl proton signal.
-
Coupling Constant (J): The coupling constant, measured in Hertz (Hz), provides information about the connectivity and dihedral angles between adjacent nuclei. For pyranose rings, the ³J(H,H) coupling constants are particularly useful for determining the relative stereochemistry of the ring protons. For instance, a small ³J(H1,H2) value (typically 1-4 Hz) is characteristic of an α-anomer, while a larger value (typically 7-9 Hz) indicates a β-anomer.[1]
Advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the complete assignment of all proton and carbon signals in complex carbohydrate derivatives.[2][3]
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Deuterium oxide (D₂O) is the most common solvent for underivatized carbohydrates. For derivatized, less polar compounds, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) may be used.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for obtaining good quality spectra on modern NMR spectrometers.
-
Internal Standard: A small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), can be added to reference the chemical shifts.
NMR Data Acquisition
A standard suite of NMR experiments for the structural elucidation of a 6-deoxy-alpha-D-glucopyranose derivative includes:
-
1D ¹H NMR: Provides information on the number and chemical environment of protons.
-
1D ¹³C NMR: Shows the number of unique carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
2D ¹H-¹H COSY: Identifies proton-proton spin-spin coupling networks, allowing for the tracing of proton connectivity within the pyranose ring.
-
2D ¹H-¹³C HSQC: Correlates each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for identifying glycosidic linkages and the position of substituents.
Data Presentation: ¹H and ¹³C NMR Data of 6-deoxy-alpha-D-glucopyranose and a Representative Derivative
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for 6-deoxy-alpha-D-glucopyranose and a representative derivative, methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside. Data for the parent compound, methyl alpha-D-glucopyranoside, is included for comparison to highlight the effect of the 6-deoxy modification.
Table 1: ¹H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz)
| Proton | 6-deoxy-α-D-glucopyranose (in D₂O) | Methyl α-D-glucopyranoside (in D₂O) | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (in CDCl₃) |
| H-1 | ~5.1 (d, J ≈ 3.7) | 4.79 (d, J = 3.8) | 4.81 (d, J = 3.6) |
| H-2 | ~3.5 | 3.42 (dd, J = 3.8, 9.8) | 3.60 (dd, J = 3.6, 10.0) |
| H-3 | ~3.7 | 3.67 (t, J = 9.8) | 3.85 (t, J = 9.6) |
| H-4 | ~3.4 | 3.32 (t, J = 9.8) | 3.42 (t, J = 9.6) |
| H-5 | ~3.8 | 3.78 (ddd, J = 2.2, 5.5, 9.8) | 3.95 (dq, J = 9.6, 6.2) |
| H-6 | ~1.2 (d, J ≈ 6.2) | 3.84 (dd, J = 2.2, 12.2), 3.76 (dd, J = 5.5, 12.2) | 3.35 (dq, J = 9.6, 2.8), 3.25 (dq, J = 9.6, 7.2) |
| OMe | - | 3.41 (s) | 3.45 (s) |
Note: Data for 6-deoxy-alpha-D-glucopyranose is estimated based on typical values and the data for its derivatives, as a complete dataset for the free sugar was not found in the search results.
Table 2: ¹³C NMR Chemical Shifts (δ in ppm)
| Carbon | 6-deoxy-α-D-glucopyranose (in D₂O) | Methyl α-D-glucopyranoside (in D₂O) | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside (in CDCl₃) |
| C-1 | ~93 | 100.2 | 99.2 |
| C-2 | ~72 | 72.5 | 71.8 |
| C-3 | ~74 | 74.1 | 72.1 |
| C-4 | ~71 | 70.8 | 73.5 |
| C-5 | ~72 | 72.6 | 70.3 |
| C-6 | ~18 | 61.7 | 7.2 |
| OMe | - | 55.8 | 55.4 |
Note: Data for 6-deoxy-alpha-D-glucopyranose is estimated based on typical values and the data for its derivatives.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and the logical relationships in spectral interpretation.
Caption: General workflow for NMR spectral analysis.
Caption: Logical relationships in NMR data interpretation.
Applications in Research and Drug Development
The precise structural information obtained from NMR analysis of 6-deoxy-alpha-D-glucopyranose derivatives is critical in several areas of research and development:
-
Structural Verification: NMR is the gold standard for confirming the identity and purity of newly synthesized carbohydrate derivatives.
-
Conformational Analysis: The determination of three-dimensional structure in solution is crucial for understanding the biological activity of these molecules.
-
Drug Discovery: NMR can be used to study the interactions between carbohydrate-based drug candidates and their biological targets, such as proteins and enzymes.
-
Metabolomics: Identifying and quantifying these derivatives in biological samples can provide insights into metabolic pathways and disease states.
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when coupled with 2D techniques, provides a powerful and indispensable platform for the detailed structural and conformational analysis of 6-deoxy-alpha-D-glucopyranose derivatives. A systematic approach to data acquisition and interpretation, as outlined in this guide, enables researchers to unambiguously determine the structure of these important molecules, thereby facilitating their development as potential therapeutic agents and research tools.
References
Unveiling the Potent Biological Activities of 6-Chloro-6-Deoxysugars and Their Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diverse biological activities of 6-chloro-6-deoxysugars and their derivatives. This class of compounds has demonstrated significant potential in various therapeutic areas, including male contraception, oncology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising field.
Antifertility Activity
A significant area of investigation for 6-chloro-6-deoxysugars has been their reversible male antifertility effects. Studies in male rats have shown that oral administration of these compounds leads to a dose-dependent reduction in fertility.
Quantitative Data: In Vivo Antifertility Efficacy
The following table summarizes the minimum effective daily oral doses of various 6-chloro-6-deoxysugars required to induce infertility in male rats.
| Compound | Minimum Effective Dose (μmol/kg/day) |
| 6-Chloro-6-deoxyfructose | >90[1] |
| 6-Chloro-6-deoxyglucitol | >90[1] |
| 6-Chloro-6-deoxyglucose | >120[1] |
| 6-Chloro-6-deoxymannose | >120[1] |
| 6-Chloro-6-deoxygalactose | >300[1] |
Mechanism of Action: Inhibition of Sperm Glycolysis
The antifertility action of 6-chloro-6-deoxysugars is attributed to their ability to inhibit glucose oxidation in spermatozoa.[1] This disruption of energy metabolism is crucial as mature sperm are highly reliant on glycolysis for the ATP required for motility. The primary targets of these compounds within the glycolytic pathway are the enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase.[1]
Experimental Protocol: In Vivo Antifertility Study in Rats
A general protocol for assessing the antifertility effects of 6-chloro-6-deoxysugars in male rats is outlined below.
Workflow for In Vivo Antifertility Assay
Methodology:
-
Animal Model: Adult male rats of a suitable strain (e.g., Wistar or Sprague-Dawley) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Dosing: The test compound is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage daily for a predetermined period (e.g., 2-4 weeks). A control group receives the vehicle only.
-
Mating: Following the treatment period, each male rat is cohabited with one or more untreated, fertile female rats.
-
Fertility Assessment: Females are monitored for signs of pregnancy, and the number of pups per litter is recorded. A significant reduction in the number of pregnancies or litter size in the treated group compared to the control group indicates an antifertility effect.
-
Sperm Analysis: At the end of the study, sperm is collected from the cauda epididymidis to assess motility, viability, and concentration.
-
Biochemical Assays: Spermatozoa are lysed, and the activity of key glycolytic enzymes, such as GAPDH and triosephosphate isomerase, is measured using spectrophotometric assays.
Anticancer Activity
Certain derivatives, notably 6-chloro-6-deoxyascorbic acid, have demonstrated promising anticancer properties against a range of human cancer cell lines, including those exhibiting resistance to conventional chemotherapeutic agents.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table presents the cytotoxic effects of 6-chloro-6-deoxyascorbic acid on various cancer cell lines. While specific IC50 values are not uniformly reported in the literature, the data indicates significant growth inhibition.
| Cell Line | Cancer Type | Drug Resistance | Observed Effect of 6-chloro-6-deoxyascorbic acid |
| HeLa | Cervical Carcinoma | - | Growth arrest[2] |
| HeLacis | Cervical Carcinoma | Cisplatin-resistant | Suppressed proliferation[2] |
| SK-BR-3 | Breast Adenocarcinoma | - | Growth arrest[2] |
| SK-BR-3-Dox | Breast Adenocarcinoma | Doxorubicin-resistant | Suppressed proliferation[2] |
| L929 | Mouse Fibroblasts | - | Growth arrest[2] |
| Mel B16 | Mouse Melanoma | - | Suppressed proliferation[2] |
Mechanism of Action: Induction of Apoptosis
The anticancer activity of 6-chloro-6-deoxyascorbic acid is primarily mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of signaling events that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Experimental Protocols: In Vitro Cytotoxicity and Apoptosis Assays
Workflow for In Vitro Anticancer Activity Assessment
Methodologies:
-
Cell Viability (MTT/SRB Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the 6-chloro-6-deoxysugar derivative and a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, wash to remove unbound dye, and solubilize the protein-bound dye with a Tris-based solution. Measure the absorbance at ~565 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Caspase-3 Activity Assay:
-
Cell Lysis: Lyse treated and untreated cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AMC) to the cell lysates.
-
Incubation: Incubate at 37°C to allow for substrate cleavage by active caspase-3.
-
Detection: Measure the fluorescence or absorbance of the cleaved product. An increase in signal in the treated samples indicates caspase-3 activation.
-
-
Western Blot for Apoptotic Markers:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved PARP, Bax, Bcl-2, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Changes in the expression levels or cleavage of these proteins provide evidence of apoptosis.
-
Antimicrobial Activity
Derivatives of 6-sulfo-6-deoxy-D-glucosamine have emerged as a class of antimicrobial agents with activity against both bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The following table summarizes the minimum inhibitory concentrations (MICs) of 6-sulfo-6-deoxy-D-glucosamine and its N-acetyl derivative against a panel of pathogenic microorganisms.[3]
| Compound | S. aureus (mg/mL) | S. epidermidis (mg/mL) | E. coli (mg/mL) | P. aeruginosa (mg/mL) | C. albicans (mg/mL) | C. glabrata (mg/mL) | C. krusei (mg/mL) |
| 6-Sulfo-6-deoxy-D-glucosamine | 2.0 | 2.0 | 2.0 | >4.0 | 2.0 | 2.0 | 2.0 |
| N-Acetyl-6-sulfo-6-deoxy-D-glucosamine | 1.0 | 0.5 | 1.0 | 0.5 | 0.25 | 0.25 | 0.25 |
Mechanism of Action: Inhibition of UDP-GlcNAc Biosynthesis
The antimicrobial effect of these compounds stems from the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[4][3] UDP-GlcNAc is an essential precursor for the synthesis of peptidoglycan in bacteria and chitin in fungi, both of which are vital components of the cell wall.
Experimental Protocol: Broth Microdilution for MIC Determination
Workflow for MIC Determination
Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascorbic acid and 6-deoxy-6-chloro-ascorbic acid: potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery and history of 6-Chloro-6-deoxy-alpha-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated derivative of glucose, has carved a unique niche in the landscape of carbohydrate chemistry and pharmacology since its discovery. From its initial exploration as a tool to understand carbohydrate metabolism to its more recent investigation as a potential therapeutic agent, this molecule has been the subject of considerable scientific inquiry. This technical guide provides a comprehensive review of the discovery, history, synthesis, and biological activities of this compound. It details key experimental protocols, presents quantitative data in a structured format, and visualizes the underlying biochemical pathways and experimental workflows. This document serves as an in-depth resource for researchers and professionals engaged in carbohydrate chemistry, medicinal chemistry, and drug development.
Discovery and History
The exploration of halogenated carbohydrates was a logical extension of the burgeoning field of carbohydrate chemistry in the early 20th century. While the precise first synthesis of this compound is not definitively documented in readily available literature, the foundational work on the selective halogenation of primary alcohols in sugars was pioneered by chemists like Burkhard Helferich. The "Helferich method," developed in the 1930s, provided a means for glycosylation and laid the groundwork for targeted modifications of sugar molecules[1].
A significant milestone in the synthesis of related compounds was the work of Evans and Parrish in 1965, who described an improved method for the preparation of methyl 6-chloro-6-deoxy-α-D-glucopyranoside[2]. This publication highlights the ongoing interest in the 1960s in creating and studying 6-halo-6-deoxy sugars. These early synthetic efforts were crucial for enabling the subsequent biological studies that would uncover the molecule's intriguing pharmacological properties.
Synthesis and Characterization
The primary synthetic route to this compound involves the selective chlorination of the primary hydroxyl group at the C-6 position of a suitably protected or unprotected glucose derivative.
Representative Experimental Protocol: Chlorination using Thionyl Chloride in Pyridine (A General Method)
This protocol is a generalized representation of a common method for the selective chlorination of the primary hydroxyl group of a pyranoside.
Materials:
-
Methyl α-D-glucopyranoside
-
Anhydrous Pyridine
-
Thionyl Chloride (SOCl₂)
-
Ice bath
-
Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Methyl α-D-glucopyranoside is dissolved in anhydrous pyridine and the solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of the glucopyranoside to thionyl chloride is typically optimized to favor monochlorination at the C-6 position.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of crushed ice.
-
The mixture is then extracted with chloroform. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to yield methyl 6-chloro-6-deoxy-α-D-glucopyranoside.
-
To obtain the free sugar, this compound, the methyl glycoside can be hydrolyzed under acidic conditions.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-Deoxy-hexopyranose (Note: This is for a related 6-deoxy sugar, not the 6-chloro derivative, and serves as an illustrative example)[3]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.93 - 5.30 | 94.5 - 103.8 |
| 2 | 3.50 - 3.80 | 68.0 - 72.0 |
| 3 | 3.60 - 3.90 | 70.0 - 74.0 |
| 4 | 3.30 - 3.60 | 71.0 - 75.0 |
| 5 | 3.70 - 4.10 | 70.0 - 74.0 |
| 6 (CH₃) | 1.22 - 1.32 | 18.8 - 20.2 |
Biological Activities and Applications in Drug Development
This compound and its derivatives have exhibited significant biological activities, positioning them as interesting candidates for drug development.
Antifertility Effects
One of the most well-documented biological effects of 6-chloro-6-deoxyglucose is its antifertility action in males. Studies have shown that it impairs the motility and metabolism of spermatozoa[4].
Mechanism of Action: 6-chloro-6-deoxyglucose acts as an inhibitor of glycolysis in spermatozoa. It is metabolized to a toxic intermediate that inhibits key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase. This disruption of the primary energy-producing pathway in sperm leads to a depletion of ATP, rendering them immotile and unable to fertilize an egg[4].
Table 2: Antifertility Activity of 6-Chloro-6-deoxysugars in Male Rats [4]
| Compound | Effective Antifertility Dose (µmol/kg/day) |
| 6-Chloro-6-deoxyfructose | > 90 |
| 6-Chloro-6-deoxyglucitol | > 90 |
| 6-Chloro-6-deoxyglucose | > 120 |
| 6-Chloro-6-deoxymannose | > 120 |
| 6-Chloro-6-deoxygalactose | > 300 |
Anti-Diabetic Potential
More recently, a derivative of this compound, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose , has emerged as a potent anti-diabetic agent. This compound has been shown to stimulate the insulin receptor, mimicking the effects of insulin.
Signaling Pathway: This galloyl derivative binds to the insulin receptor, leading to its autophosphorylation and the subsequent activation of the downstream signaling cascade. A key pathway activated is the PI3K/Akt pathway, which is central to insulin's metabolic effects. Activation of Akt leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream.
Diagram: Insulin Receptor Signaling Pathway Activated by the Galloyl Derivative
References
Potential Research Areas for 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
6-Chloro-6-deoxy-alpha-d-glucopyranose is a synthetic halogenated derivative of D-glucose, where the primary hydroxyl group at the C-6 position is replaced by a chlorine atom. This structural modification prevents its phosphorylation at the 6-position, a critical initial step in glycolysis. While primarily investigated for its effects on male fertility, its mechanism of action as a metabolic inhibitor suggests a broader potential for therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the known biological activities of this compound, detailed experimental protocols, and explores promising avenues for future research and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common approach involves the selective chlorination of a protected glucose derivative. The following is a representative protocol adapted from established methods for the synthesis of chlorodeoxy sugars.
Experimental Protocol: Synthesis via Tetra-O-acetyl-D-glucopyranose
Materials:
-
1,2,3,4-tetra-O-acetyl-β-D-glucopyranose
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Methanol
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Chlorination:
-
Dissolve 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise with constant stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-6-deoxy-1,2,3,4-tetra-O-acetyl-α-D-glucopyranose.
-
-
Purification of the Acetylated Intermediate:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
-
-
Deacetylation:
-
Dissolve the purified 6-chloro-6-deoxy-1,2,3,4-tetra-O-acetyl-α-D-glucopyranose in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
-
Final Purification:
-
Neutralize the reaction mixture with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization if necessary.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Established Biological Activity: Male Antifertility Agent
The most well-documented biological effect of this compound is its reversible male antifertility action, which has been demonstrated in several animal models.
Mechanism of Action
The antifertility effect is attributed to the inhibition of glycolysis in spermatozoa. Sperm cells are highly dependent on glycolysis for the energy required for motility. This compound is taken up by sperm cells and is thought to be metabolized to a toxic intermediate that inhibits key glycolytic enzymes, primarily Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This leads to a depletion of ATP and subsequent loss of sperm motility and viability.
Figure 1: Inhibition of Glycolysis by this compound.
Quantitative Data: Antifertility and Neurotoxicity
| Compound | Species | Effective Antifertility Dose (oral) | Neurotoxicity Dose (oral) | Reference |
| 6-chloro-6-deoxyglucose | Rat | 24 mg/kg/day | Not specified | [1] |
| 6-chloro-6-deoxyglucose | Marmoset | 24 mg/kg/day | High doses induce lesions | [1] |
| 6-chloro-6-deoxyglucose | Mouse | Ineffective up to 480 mg/kg/day | 480 mg/kg/day | [1] |
Experimental Protocol: In Vitro Sperm Motility Assay
Materials:
-
Semen sample
-
Biggers, Whitten, and Whittingham (BWW) medium
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
-
Microscope with a heated stage
-
Computer-Assisted Sperm Analysis (CASA) system (optional)
Procedure:
-
Sperm Preparation:
-
Collect semen sample and allow it to liquefy at 37°C for 30 minutes.
-
Perform a swim-up or density gradient centrifugation to isolate motile sperm.
-
Wash the sperm pellet with BWW medium and resuspend to a final concentration of 10-20 x 10⁶ sperm/mL.
-
-
Treatment:
-
Aliquot the sperm suspension into different tubes.
-
Add varying concentrations of this compound to the tubes. Include a vehicle control.
-
Incubate the tubes at 37°C in a 5% CO₂ atmosphere.
-
-
Motility Assessment:
-
At different time points (e.g., 0, 1, 2, 4, and 6 hours), take a small aliquot from each tube.
-
Place the aliquot on a pre-warmed microscope slide.
-
Assess sperm motility using a CASA system or by manual counting under the microscope.
-
For manual assessment, classify sperm as progressively motile, non-progressively motile, or immotile.
-
-
Data Analysis:
-
Calculate the percentage of motile sperm for each concentration and time point.
-
Plot the percentage of motility against the concentration of the compound to determine the IC50 (the concentration that inhibits motility by 50%).
-
Potential Research Area 1: Anticancer Agent via Glycolysis Inhibition
The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic window for glycolysis inhibitors. This compound, as a known inhibitor of glycolysis, is a promising candidate for anticancer drug development.
Hypothesized Mechanism
Similar to its effect on spermatozoa, this compound is hypothesized to inhibit GAPDH in cancer cells. This would disrupt the glycolytic pathway, leading to ATP depletion, induction of oxidative stress, and ultimately, cancer cell death.
Figure 2: Proposed workflow for evaluating anticancer potential.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the compound at different concentrations. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot the percentage of viability against the concentration and determine the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity and Glycolysis Inhibition
| Cell Line | Histology | IC50 (µM) - Cytotoxicity | IC50 (µM) - Glycolysis Inhibition |
| MCF-7 | Breast | Data to be determined | Data to be determined |
| A549 | Lung | Data to be determined | Data to be determined |
| HCT116 | Colon | Data to be determined | Data to be determined |
| U87-MG | Glioblastoma | Data to be determined | Data to be determined |
Potential Research Area 2: Competitive Inhibitor of Glucose Transport
An alternative or complementary anticancer mechanism could be the inhibition of glucose transport into cancer cells. The structural similarity of this compound to glucose suggests it may act as a competitive inhibitor of glucose transporters (GLUTs), which are frequently overexpressed in tumors.
Hypothesized Mechanism
This compound may bind to the glucose binding site of GLUTs, particularly GLUT1, which is widely overexpressed in various cancers. This competitive inhibition would reduce the uptake of glucose by cancer cells, leading to energy starvation and cell death.
Figure 3: Competitive Inhibition of Glucose Transport via GLUT1.
Experimental Protocol: Glucose Uptake Assay
Materials:
-
Cancer cell lines
-
24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose (radiolabeled glucose analog)
-
This compound
-
Cytochalasin B (a known GLUT inhibitor, as a positive control)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in 24-well plates and grow to near confluence.
-
Wash the cells with KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes to induce glucose starvation.
-
-
Inhibition:
-
Add different concentrations of this compound or cytochalasin B to the wells and incubate for 15-30 minutes.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]-glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts to the protein concentration of each sample.
-
Calculate the percentage of glucose uptake inhibition for each concentration.
-
Determine the Ki (inhibition constant) by performing the assay with varying concentrations of both the inhibitor and labeled glucose and fitting the data to a competitive inhibition model.
-
Data Presentation: Hypothetical Inhibition of Glucose Uptake
| Cell Line | GLUT Isoform(s) | Ki (µM) for Glucose Uptake Inhibition |
| HeLa | GLUT1 | Data to be determined |
| HepG2 | GLUT2, GLUT1 | Data to be determined |
| L929 | GLUT1, GLUT4 | Data to be determined |
Summary and Future Directions
This compound presents a compelling scaffold for the development of novel therapeutics. While its role as a male antifertility agent is established, its potential as an anticancer agent remains largely unexplored. The dual-pronged approach of inhibiting both glycolysis and glucose transport offers a robust strategy to target the metabolic vulnerabilities of cancer cells.
Future research should focus on:
-
Quantitative Biochemical Assays: Determining the specific inhibitory constants (IC50 and Ki) of this compound against purified glycolytic enzymes and a panel of GLUT isoforms.
-
Preclinical Cancer Models: Evaluating the in vivo efficacy and safety of the compound in various xenograft and syngeneic tumor models.
-
Medicinal Chemistry: Synthesizing and screening derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, such as chemotherapy, radiation, or targeted therapies.
This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exciting exploration of this compound as a next-generation metabolic inhibitor.
References
An In-depth Technical Guide to 6-Chloro-6-deoxy-alpha-d-glucopyranose: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 6-Chloro-6-deoxy-alpha-d-glucopyranose, a chlorinated derivative of glucose. The information is intended to support laboratory research and drug development activities by providing detailed protocols and highlighting key safety considerations.
Chemical and Physical Properties
This compound is a white to off-white solid. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C6H11ClO5 | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Melting Point | 48-53°C | [2] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Storage Temperature | -20°C | [2] |
| Appearance | Powder Solid | [3] |
| Odor | No information available | [3] |
Safety and Hazard Information
While specific toxicological data for this compound is limited, its structural similarity to other chlorinated sugars warrants careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Identification
Based on available Safety Data Sheets (SDS) for similar compounds, the following hazards should be considered:
-
Acute Oral Toxicity: While no specific LD50 is available for this compound, related chlorinated sugars have been studied. For instance, sucralose, a trichlorinated sucrose derivative, has an oral LD50 in mice of >10 g/kg. However, other chlorinated compounds can be more toxic. As a precaution, this compound should be handled as potentially toxic if ingested.
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [5] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][5] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [5] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided below.
| PPE | Specification | References |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | [3][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | [3] |
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep refrigerated at -20°C for long-term storage.[2]
-
The compound is hygroscopic and should be stored under an inert atmosphere.[2]
Experimental Protocols
The following protocols provide a general framework for the safe handling and use of this compound in a laboratory setting.
Standard Operating Procedure for Safe Handling
This SOP should be adapted to specific laboratory conditions and procedures.
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Work in a designated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.
-
Have an emergency spill kit readily available.
-
-
Weighing and Aliquoting:
-
Use a balance inside a fume hood or a ventilated enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the desired amount using a clean spatula. Avoid creating dust.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly while stirring to avoid splashing.
-
If heating is required, use a water bath or a heating mantle with a stirrer. Avoid open flames.
-
-
Reaction Quenching and Work-up:
-
Quench reactions in a controlled manner, preferably in an ice bath to manage any exothermic processes.
-
Perform extractions and washes within the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated PPE, in clearly labeled hazardous waste containers according to institutional and local regulations.
-
General Experimental Workflow for Synthesis/Use
The following diagram outlines a typical workflow for experiments involving this compound.
Caption: General experimental workflow.
Biological Activity and Signaling Pathway
Studies on related 6-chloro-6-deoxysugars suggest a mechanism of action involving the inhibition of glycolysis.[7] This is thought to occur through the competitive inhibition of key enzymes in the glycolytic pathway.
Proposed Signaling Pathway: Inhibition of Glycolysis
The diagram below illustrates the proposed mechanism by which this compound may inhibit glycolysis. The compound is believed to be metabolized to a form that inhibits Triosephosphate Isomerase and Glyceraldehyde-3-Phosphate Dehydrogenase.[7]
Caption: Proposed inhibition of glycolysis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | 28528-86-1 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synthose.com [synthose.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose, a valuable intermediate in the development of novel therapeutics and diagnostic agents. The selective chlorination of the C6 primary hydroxyl group of glucose is a critical transformation, and this document outlines four robust methods to achieve this synthesis, catering to various laboratory settings and reagent availability. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Introduction
This compound and its derivatives are key building blocks in medicinal chemistry. Their structural similarity to natural glucose allows for potential interaction with biological targets such as glucose transporters and enzymes involved in carbohydrate metabolism. The introduction of a chlorine atom at the C6 position can modulate the molecule's biological activity, metabolic stability, and binding affinity, making it a person of interest for the development of anticancer agents, antivirals, and other therapeutics. This document details four distinct and reproducible methods for its synthesis.
Comparative Summary of Synthesis Methods
The following table summarizes the key quantitative data for the four described synthesis methods, allowing for an at-a-glance comparison of their efficiency and requirements.
| Method | Key Reagents | Starting Material | Reaction Time (approx.) | Yield (%) | Key Advantages |
| Method 1: Direct Chlorination | Methanesulfonyl chloride, Dimethylformamide (DMF) | D-Glucose | 26 hours | 57% | One-step procedure from readily available D-glucose. |
| Method 2: Via Methyl Glucoside | Sulfur monochloride, Dimethylformamide (DMF) | Methyl α-D-glucopyranoside | 2-4 hours | 30-35% | Relatively short reaction time. |
| Method 3: Appel Reaction | Triphenylphosphine, Carbon tetrachloride | Methyl α-D-glucopyranoside | 2 hours | High | Mild reaction conditions. |
| Method 4: Tosylation & Substitution | p-Toluenesulfonyl chloride, Pyridine, Lithium chloride | Methyl α-D-glucopyranoside | 24-48 hours | High | Well-established and reliable two-step method. |
Method 1: Direct Chlorination of D-Glucose
This method provides a direct, one-pot synthesis of 6-chloro-6-deoxy-D-glucose from unprotected D-glucose. The use of methanesulfonyl chloride in dimethylformamide (DMF) as the Vilsmeier-Haack reagent precursor allows for regioselective chlorination at the primary C6 position.
Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve D-glucose (10 g) in anhydrous DMF (100 ml) with gentle warming.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (47 ml) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the solution at 60°C for 24 hours in a stoppered flask.
-
Hydrolysis: Add water (100 ml) to the reaction mixture and continue heating at 60°C for an additional 2 hours to hydrolyze the intermediate.
-
Work-up:
-
Filter the mixture and extract the filtrate with dichloromethane (2 x 200 ml) to remove organic byproducts.
-
Evaporate the aqueous solution to dryness. Co-distill any remaining DMF with toluene under reduced pressure.
-
Dissolve the residue in 50% ethanol and decolorize with activated charcoal.
-
Evaporate the filtrate to dryness.
-
-
Purification: Crystallize the crude product from ethanol-ether to yield 6-chloro-6-deoxy-D-glucose.[1] Dry the product under vacuum. The reported yield is approximately 57%.[1]
Reaction Workflow
Caption: Direct chlorination of D-glucose workflow.
Method 2: Synthesis via Methyl α-D-Glucopyranoside Intermediate
This improved method utilizes the more readily handled methyl α-D-glucopyranoside as the starting material, which protects the anomeric center and enhances the regioselectivity of the chlorination at the C6 position using sulfur monochloride.
Experimental Protocol
Part A: Preparation of Methyl α-D-glucopyranoside
-
Catalyst Preparation: Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by passing dry HCl gas into cooled methanol.
-
Reaction Mixture: Add finely powdered anhydrous D-glucose (500 g) to the methanolic HCl solution (2000 g).
-
Reflux: Boil the mixture under reflux for 72 hours.
-
Crystallization: Cool the clear solution to 0°C and induce crystallization. After 12 hours at 0°C, filter the first crop of crystals and wash with cold methanol.
-
Subsequent Crops: Concentrate the mother liquor to obtain further crops of crystals. The total yield is approximately 48-50%.[2]
Part B: Chlorination of Methyl α-D-glucopyranoside
-
Dissolution: Dissolve methyl α-D-glucopyranoside (10 g) in anhydrous N,N-dimethylformamide (100 ml) in a flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: Add sulfur monochloride (S₂Cl₂) (10 ml) dropwise to the solution. An exothermic reaction with the separation of sulfur will be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Quenching and Neutralization: Destroy unreacted sulfur monochloride by the addition of water. Filter to remove the precipitated sulfur. Adjust the filtrate to pH 8 with sodium carbonate.
-
Purification:
-
Concentrate the solution and apply it to a Darco G-60-Celite column.
-
Elute with water to remove inorganic salts, followed by 5% ethanol to remove unreacted starting material.
-
Elute the product with 12% ethanol.
-
Combine the product-containing fractions and evaporate to dryness.
-
Recrystallize the solid from absolute ethanol to obtain pure methyl 6-chloro-6-deoxy-α-D-glucopyranoside. The yield is reported to be 30-35%.[3][4]
-
Part C: Hydrolysis to 6-Chloro-6-deoxy-α-D-glucopyranose
-
Acid Hydrolysis: Dissolve the methyl 6-chloro-6-deoxy-α-D-glucopyranoside in a suitable acidic medium (e.g., dilute HCl) and heat to effect hydrolysis of the glycosidic bond.
-
Neutralization and Purification: Neutralize the reaction mixture and purify by crystallization to obtain the final product.
Synthesis Workflow
References
Application Notes and Protocols for the Selective Chlorination of α-D-Glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the selective chlorination of the primary hydroxyl group at the C-6 position of α-D-glucopyranose. The strategy involves the protection of the anomeric hydroxyl group as a methyl glycoside, followed by a selective chlorination using an Appel-type reaction, and subsequent deprotection to yield the final product. This method offers a reliable route to 6-chloro-6-deoxy-α-D-glucopyranose, a valuable intermediate in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Selective functionalization of carbohydrates is a cornerstone of synthetic carbohydrate chemistry, with significant implications for drug discovery and development. The presence of multiple hydroxyl groups with similar reactivity on a monosaccharide like α-D-glucopyranose presents a significant synthetic challenge. To achieve regioselectivity, a common strategy involves the use of protecting groups to mask all but the desired reactive site. This protocol details a robust three-step synthesis for the selective chlorination of the C-6 primary hydroxyl group of α-D-glucopyranose. The anomeric position is first protected by forming methyl α-D-glucopyranoside. The primary hydroxyl group at C-6 is then selectively replaced with a chlorine atom using the Appel reaction, which is known for its efficacy in converting primary alcohols to alkyl chlorides under mild conditions. The final step involves the acidic hydrolysis of the methyl glycoside to yield 6-chloro-6-deoxy-α-D-glucopyranose.
Signaling Pathways and Logical Relationships
The following diagram illustrates the overall synthetic workflow from the starting material to the final chlorinated product.
Applications of 6-Chloro-6-deoxy-alpha-d-glucopyranose as a glycosyl donor
Application Notes and Protocols: Synthesis of 6-Deoxyglycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 6-Chloro-6-deoxy-alpha-d-glucopyranose in Glycosylation
A comprehensive review of the scientific literature indicates that This compound is not utilized as a conventional glycosyl donor in chemical glycosylation reactions. Glycosyl donors require a good leaving group at the anomeric (C-1) position, which is activated to form an electrophilic anomeric carbon that the glycosyl acceptor can attack. The chloro group at the C-6 position is not positioned to act as a leaving group for the anomeric center. While the electronic properties of the C-6 substituent can influence the reactivity of the anomeric center, the C-6 chloro group itself does not participate directly in the glycosylation reaction as a leaving group.
This document, therefore, provides a broader overview of the synthesis of 6-deoxyglycosides, a structurally related and biologically significant class of carbohydrates. 6-Deoxy sugars are crucial components of numerous bioactive natural products, including antibiotics and anticancer agents.[1] The methodologies presented herein are applicable to the synthesis of a wide range of 6-deoxyglycosides and will be of significant value to researchers in glycoscience and drug development.
Strategies for the Synthesis of 6-Deoxyglycosides
The synthesis of 6-deoxyglycosides presents unique challenges, primarily in controlling the stereoselectivity of the glycosidic bond formation due to the absence of a participating group at the C-2 position in 2,6-dideoxy sugars.[1] However, several effective strategies have been developed, primarily involving the use of specialized glycosyl donors.
Commonly employed 6-deoxyglycosyl donors include:
-
Thioglycosides: These are stable donors that can be activated under various conditions, often with high stereoselectivity.
-
Glycosyl Halides (Bromides and Iodides): These are highly reactive donors, often generated in situ, that can lead to good yields and stereoselectivity.[2][3]
-
Glycals: These unsaturated carbohydrate derivatives can be activated by various electrophiles to participate in glycosylation reactions.[4]
-
Trichloroacetimidates: These donors are known for their high reactivity and are often used in the synthesis of complex oligosaccharides.
Quantitative Data on 6-Deoxyglycosylation Reactions
The choice of glycosyl donor, acceptor, and reaction conditions significantly impacts the yield and stereoselectivity of 6-deoxyglycosylation reactions. The following table summarizes representative data from the literature for the synthesis of 6-deoxyglycosides.
| Glycosyl Donor Type | Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,6-dideoxy-6-bromoglycosyl iodide | Potassium salt of landomycin aglycone | 18-crown-6 | Not specified | 63 | Not specified (β-selective) | Bennett, C. S., & Galan, M. C. (2018)[2][3] |
| 2-deoxythioglycoside | Galactosyl acceptor | NIS/TMSOTf | Not specified | 75 | 1:11 | Mong's group (2015)[5] |
| 2-deoxyglycosyl bromide | Menthol | Ag-silicate | Not specified | 67 | 1.5:1 | Bowers and co-workers (year not specified)[3] |
| Glycal (Galactal derivative) | Various alcohols | Au(I) / AgOTf | Not specified | High | High α-selectivity | Galan, M. C. et al. (2017)[4] |
| 6-deoxy-d-manno-heptopyranosyl o-hexynylbenzoate | Common alcohols | SPhosAuNTf2 | Not specified | Good to excellent | High β-selectivity | Zhu, Y., & Li, X. (2021)[6] |
Experimental Protocols
Protocol 1: General Procedure for NIS/TMSOTf Promoted Glycosylation with a 6-Deoxythioglycoside Donor
This protocol is a representative example for the synthesis of a 6-deoxy disaccharide using a thioglycoside donor, based on methodologies reported in the literature.[5]
Materials:
-
6-Deoxythioglycosyl donor (e.g., a 6-O-picoloyl-2-deoxythioalloside)
-
Glycosyl acceptor (e.g., a galactosyl acceptor)
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-deoxythioglycosyl donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add activated 4 Å molecular sieves to the flask.
-
Dissolve the donor and acceptor in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of NIS (1.2 equivalents) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture, followed by the catalytic amount of TMSOTf (e.g., 0.1-0.2 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of a quenching agent (e.g., saturated aqueous sodium thiosulfate solution or triethylamine).
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-deoxy disaccharide.
Visualizations
General Workflow for 6-Deoxyglycoside Synthesis
References
Application Notes and Protocols: 6-Chloro-6-deoxy-alpha-d-glucopyranose as a Versatile Intermediate for Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-Chloro-6-deoxy-alpha-d-glucopyranose as a pivotal intermediate in the synthesis of various functionalized carbohydrates. The strategic introduction of a chloro group at the C-6 position of the glucose scaffold provides a reactive handle for nucleophilic substitution, enabling the facile synthesis of a diverse range of derivatives with significant potential in biological research and drug discovery.
Introduction
This compound is a valuable and versatile starting material in carbohydrate chemistry. The primary hydroxyl group at the C-6 position of glucose is selectively replaced by a chlorine atom, transforming it into an excellent leaving group. This chemical modification opens up synthetic pathways to a variety of 6-substituted-6-deoxy-glucose analogs, including 6-azido, 6-thio, and 6-amino derivatives. These modified carbohydrates are crucial tools for studying carbohydrate-protein interactions, developing enzyme inhibitors, and constructing glycoconjugates for therapeutic and diagnostic applications.
Synthetic Applications
The primary application of this compound lies in its conversion to other functionalized carbohydrates via nucleophilic substitution reactions at the C-6 position. The key transformations are summarized below:
Caption: Synthetic pathways from this compound.
Key Synthetic Transformations: A Summary
The following table summarizes the typical reaction conditions and outcomes for the conversion of this compound to its key derivatives. Please note that yields can vary based on the specific protecting groups used on the hydroxyl moieties of the pyranose ring. For simplicity, the protocols below are described for the unprotected starting material, though in practice, protection of the C-1 to C-4 hydroxyls is often advantageous.
| Target Compound | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 6-Azido-6-deoxy-α-D-glucopyranose | Sodium azide (NaN₃) | DMF | 80-100 | 12-24 | 85-95 |
| 6-Thio-6-deoxy-α-D-glucopyranose | Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis | DMF or Ethanol | 50-80 | 6-12 | 70-85 |
| 6-Amino-6-deoxy-α-D-glucopyranose | 1. Sodium azide (NaN₃) 2. H₂, Pd/C or LiAlH₄ | 1. DMF 2. Methanol or THF | 1. 80-100 2. Room Temp. | 1. 12-24 2. 4-8 | 80-90 (over 2 steps) |
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of 6-Azido-6-deoxy-alpha-d-glucopyranose
Objective: To synthesize 6-Azido-6-deoxy-alpha-d-glucopyranose via nucleophilic substitution of the chloride with an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-Azido-6-deoxy-alpha-d-glucopyranose as a white solid.
Expected Outcome:
-
Yield: 85-95%
-
¹H NMR (400 MHz, D₂O): δ 5.22 (d, J = 3.8 Hz, 1H, H-1), 3.40-3.60 (m, 5H, H-2, H-3, H-4, H-5, H-6a), 3.35 (dd, J = 13.5, 7.0 Hz, 1H, H-6b).
-
¹³C NMR (100 MHz, D₂O): δ 92.5 (C-1), 73.0 (C-3), 72.0 (C-2), 70.5 (C-5), 70.0 (C-4), 51.5 (C-6).
Protocol 2: Synthesis of 6-Thio-6-deoxy-alpha-d-glucopyranose
Objective: To synthesize 6-Thio-6-deoxy-alpha-d-glucopyranose via nucleophilic substitution with a sulfur nucleophile.
Materials:
-
This compound
-
Thiourea
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Dowex 50W-X8 (H⁺ form) resin
Procedure:
-
Dissolve this compound (1.0 eq) and thiourea (1.5 eq) in anhydrous ethanol.
-
Heat the mixture to reflux for 6-8 hours. Monitor the formation of the isothiouronium salt by TLC.
-
Cool the reaction mixture and add a solution of sodium ethoxide (1.5 eq) in ethanol.
-
Stir the mixture at room temperature for 2-4 hours to effect the hydrolysis of the isothiouronium salt.
-
Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (ethyl acetate/hexane or dichloromethane/methanol) to yield 6-Thio-6-deoxy-alpha-d-glucopyranose.
Expected Outcome:
-
Yield: 70-85%
-
¹H NMR (400 MHz, D₂O): δ 5.20 (d, J = 3.7 Hz, 1H, H-1), 3.70-3.80 (m, 1H, H-5), 3.45-3.60 (m, 3H, H-2, H-3, H-4), 2.85 (dd, J = 14.0, 2.5 Hz, 1H, H-6a), 2.60 (dd, J = 14.0, 8.0 Hz, 1H, H-6b).
-
¹³C NMR (100 MHz, D₂O): δ 92.6 (C-1), 73.2 (C-3), 72.1 (C-2), 71.8 (C-5), 70.3 (C-4), 25.8 (C-6).
Protocol 3: Synthesis of 6-Amino-6-deoxy-alpha-d-glucopyranose
Objective: To synthesize 6-Amino-6-deoxy-alpha-d-glucopyranose via a two-step process involving azidation followed by reduction.
Materials:
-
6-Azido-6-deoxy-alpha-d-glucopyranose (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 6-Azido-6-deoxy-alpha-d-glucopyranose (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (approx. 10% by weight of the starting material).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-Amino-6-deoxy-alpha-d-glucopyranose, which can be further purified by recrystallization if necessary.
Expected Outcome:
-
Yield: >95% for the reduction step.
-
¹H NMR (400 MHz, D₂O): δ 5.21 (d, J = 3.8 Hz, 1H, H-1), 3.65-3.75 (m, 1H, H-5), 3.45-3.60 (m, 3H, H-2, H-3, H-4), 3.05 (dd, J = 13.5, 3.0 Hz, 1H, H-6a), 2.80 (dd, J = 13.5, 7.5 Hz, 1H, H-6b).
-
¹³C NMR (100 MHz, D₂O): δ 92.4 (C-1), 73.1 (C-3), 72.2 (C-2), 71.5 (C-5), 70.2 (C-4), 41.0 (C-6).
Biological Significance and Applications in Drug Development
Derivatives of 6-deoxy-glucose are of significant interest in medicinal chemistry and chemical biology.
-
Enzyme Inhibition: 6-amino and 6-thio analogs can act as mimics of natural substrates and inhibit the activity of carbohydrate-processing enzymes such as glycosidases and kinases. This is a key strategy in the development of therapeutics for metabolic disorders and viral infections.
-
Glycoconjugate Synthesis: The functional groups introduced at the C-6 position serve as handles for conjugation to proteins, lipids, or drug molecules. For instance, the azide group is particularly useful for bioorthogonal "click" chemistry reactions.
-
Probing Biological Systems: Fluorescently or radioactively labeled 6-deoxy-glucose derivatives are used to study glucose transport and metabolism in cells.[1][2] Understanding how these analogs interact with glucose transporters (GLUTs) can provide insights into diseases like cancer and diabetes.[3]
The following diagram illustrates a simplified workflow for utilizing these synthetic carbohydrates in a drug discovery context.
Caption: Workflow from synthesis to application in drug discovery.
Conclusion
This compound is a cost-effective and highly useful intermediate for the synthesis of a wide array of 6-substituted glucose analogs. The protocols provided herein offer robust methods for accessing key derivatives that are instrumental in advancing our understanding of carbohydrate biology and in the development of novel therapeutics. The versatility of this starting material, coupled with the straightforward synthetic transformations, makes it an indispensable tool for researchers in the fields of chemistry, biology, and medicine.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 6-deoxy-6-iodo-D-glucose: a potential new tool to assess glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 6-Chloro-6-deoxy-alpha-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for investigating the enzymatic reactions of 6-Chloro-6-deoxy-alpha-d-glucopyranose. The protocols outlined below are intended to serve as a starting point for studying its potential as an enzyme inhibitor or as a substrate in glycosylation reactions.
I. Application Note: α-Glucosidase Inhibition Assay
This protocol describes a method to assess the inhibitory potential of this compound against α-glucosidase. α-Glucosidase inhibitors are of significant interest in the management of type 2 diabetes as they can delay carbohydrate digestion and reduce postprandial hyperglycemia.
Experimental Principle
The assay is based on the spectrophotometric determination of the yellow-colored product, p-nitrophenol, formed from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The rate of product formation is measured in the presence and absence of the test compound (this compound) to determine its inhibitory activity.
Experimental Protocol
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (1.0 U/mL) in 50 mM potassium phosphate buffer (pH 6.8).
-
Prepare a stock solution of pNPG (5 mM) in 50 mM potassium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare a stock solution of acarbose in DMSO to be used as a positive control.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well.
-
Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (enzyme + buffer + DMSO + substrate)
-
A_sample is the absorbance of the sample (enzyme + buffer + test compound + substrate)
-
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 10 | 15.2 | |
| 50 | 48.9 | ||
| 100 | 75.3 | ~51 | |
| 250 | 92.1 | ||
| Acarbose (Positive Control) | 100 | 85.6 | ~45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
II. Application Note: Enzymatic Synthesis of a Novel Glycoside
This protocol outlines a general method for the enzymatic synthesis of a glycoside using this compound as a donor substrate and a suitable acceptor molecule, catalyzed by a glycosyltransferase. This approach can be used to generate novel chlorinated carbohydrate structures for further biological evaluation.
Experimental Principle
Glycosyltransferases catalyze the transfer of a monosaccharide moiety from an activated donor substrate to an acceptor molecule. In this hypothetical protocol, a suitable glycosyltransferase will be used to transfer 6-Chloro-6-deoxy-alpha-d-glucose from an activated form (e.g., a nucleotide sugar analog, which would need to be synthesized separately) to a specific acceptor. The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
1. Materials and Reagents:
-
Glycosyltransferase (e.g., a promiscuous variant)
-
Activated this compound donor (e.g., UDP-6-chloro-6-deoxy-glucose; requires prior chemical synthesis)
-
Acceptor molecule (e.g., a flavonoid or another sugar)
-
HEPES buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂, 10 mM)
-
Dithiothreitol (DTT, 1 mM)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
1 mM Activated this compound donor
-
2 mM Acceptor molecule
-
1-5 µM Glycosyltransferase
-
-
The total reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge the mixture to pellet the precipitated enzyme.
-
-
Product Analysis by HPLC:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a suitable gradient of water and acetonitrile to separate the substrate, product, and by-products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm if the acceptor is aromatic).
-
Quantify the product peak area to determine the reaction yield.
-
Data Presentation
| Reaction Time (h) | Substrate Peak Area (mAUs) | Product Peak Area (mAUs) | Conversion (%) |
| 0 | 12500 | 0 | 0 |
| 1 | 10500 | 2000 | 16 |
| 4 | 6250 | 6250 | 50 |
| 8 | 2500 | 10000 | 80 |
| 24 | 500 | 12000 | 96 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship Diagram
Disclaimer: The experimental protocols provided are generalized and may require optimization for specific enzymes and substrates. It is recommended to consult relevant literature for more specific conditions when available. The use of this compound in these protocols is for illustrative purposes, and its actual reactivity and inhibitory potential need to be experimentally determined.
Application Notes and Protocols: 6-Chloro-6-deoxy-alpha-d-glucopyranose in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-6-deoxy-alpha-d-glucopyranose as a versatile starting material for the preparation of bioactive natural product analogs, primarily focusing on potent glycosidase inhibitors. Detailed experimental protocols for key transformations and the biological activities of the synthesized compounds are presented.
Introduction
This compound is a valuable chiral building block in medicinal chemistry and natural product synthesis. The chloro-substituent at the C-6 position serves as a good leaving group, enabling facile nucleophilic displacement to introduce various functionalities. This reactivity is particularly useful for the synthesis of modified monosaccharides that can act as mimics of natural carbohydrates and inhibit key enzymes involved in carbohydrate metabolism. This document details the application of this compound in the synthesis of two important classes of bioactive compounds: 1-deoxynojirimycin (DNJ) analogues and 6-thio-α-D-glucopyranose derivatives, both of which exhibit significant α-glucosidase inhibitory activity. α-Glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus.
I. Synthesis of 1-Deoxynojirimycin (DNJ) Analogues
1-Deoxynojirimycin (DNJ) and its derivatives are potent inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By inhibiting these enzymes, DNJ analogues can delay glucose absorption and lower postprandial blood glucose levels.[2] The synthesis of DNJ analogues often involves the introduction of a nitrogen atom at the C-6 position of a glucose precursor, followed by intramolecular cyclization. This compound serves as a key precursor in this synthetic strategy.
A crucial step in the synthesis of DNJ from glucose-derived precursors is the introduction of an amino group, often via an azide intermediate.[3] The biosynthesis of DNJ in Streptomyces lavendulae has been shown to proceed from glucose, involving a C2-N-C6 cyclization.[3]
Key Synthetic Transformation: Azide Displacement
The conversion of 6-chloro-6-deoxy-laminaran to its 6-azido-6-deoxy derivative has been demonstrated, showcasing the feasibility of displacing the C-6 chlorine with an azide nucleophile.[4] This transformation is a cornerstone for accessing the amino functionality required for the synthesis of DNJ and its analogues.
Experimental Protocol: Synthesis of 6-Azido-6-deoxy-laminaran (Illustrative Protocol)
This protocol is adapted from the synthesis of a 6-azido-6-deoxy derivative of laminaran and illustrates the general procedure for azide displacement.[4]
-
Reaction Setup: A solution of 6-chloro-6-deoxy-laminaran derivative (1.0 eq) in dimethylformamide (DMF) is prepared.
-
Addition of Azide: Sodium azide (NaN₃, excess) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated and stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy, looking for the appearance of the characteristic azide stretch (~2100 cm⁻¹).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent. The crude product is then purified by appropriate chromatographic techniques to yield the 6-azido-6-deoxy derivative.
Subsequent reduction of the azide group, typically through catalytic hydrogenation, affords the corresponding 6-amino-6-deoxy sugar, a key intermediate for the synthesis of DNJ analogues.[4]
Biological Activity of DNJ Analogues
The inhibitory activity of DNJ and its derivatives against α-glucosidase is a key measure of their therapeutic potential.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Varies with source | [1] |
| Acarbose (Positive Control) | α-Glucosidase | 658.26 ± 11.48 | [1] |
II. Synthesis of 6-Thio-α-D-glucopyranose Derivatives
6-Thio-D-glucose derivatives are another class of modified carbohydrates with potential therapeutic applications, including as inhibitors of glucose transporters (GLUTs).[5] The introduction of a sulfur atom at the C-6 position can significantly alter the biological properties of the sugar molecule. This compound can be utilized as a starting material for the synthesis of these thio-sugars through nucleophilic substitution with a sulfur-containing nucleophile.
Key Synthetic Transformation: Thiolation
The synthesis of 6-deoxy-6-thio-carboranyl D-glucoconjugates has been reported starting from a 6-iodo-6-deoxy-glucopyranoside, which is analogous to the 6-chloro derivative in terms of reactivity towards nucleophilic substitution.[5]
Experimental Protocol: Synthesis of a 6-Thio-D-glucopyranoside Derivative (General Protocol)
This generalized protocol is based on the synthesis of 6-deoxy-6-thio-carboranyl D-glucoconjugates.[5]
-
Reactant Preparation: A solution of a protected 6-chloro-6-deoxy-α-D-glucopyranoside (1.0 eq) and the desired thiol (e.g., 9-(mercapto)-1,2-dicarba-closo-dodecaborane(12), 1.1 eq) is prepared in a suitable dry solvent such as acetone under an inert atmosphere.
-
Base Addition: A base, such as potassium carbonate (K₂CO₃, 2.2 eq), is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to 60 °C and stirred overnight.
-
Quenching and Extraction: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the pH is adjusted to 7. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated, and the crude product is purified by silica gel column chromatography to afford the 6-thio-D-glucoconjugate.
Biological Activity of Thiosugar Derivatives
Derivatives of thiosugars have been shown to exhibit inhibitory activity against α-glucosidase.
| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |
| Thioester-containing benzoate derivatives | α-Glucosidase | 5.4 - 72.1 | [6] |
| 3-Methylrhodanine derivatives | α-Glucosidase | 11.3 - 21.9 | [7] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic route to 1-Deoxynojirimycin analogues.
Caption: Synthesis of 6-Thio-α-D-glucopyranose derivatives.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the bioactive compounds discussed, such as DNJ analogues, is the competitive inhibition of α-glucosidases in the small intestine. This enzymatic inhibition leads to a delay in the breakdown of complex carbohydrates, thereby reducing the rate of glucose absorption into the bloodstream.
Caption: Mechanism of α-glucosidase inhibition.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of various bioactive natural product analogues. Its utility is primarily demonstrated in the preparation of potent α-glucosidase inhibitors, such as 1-deoxynojirimycin derivatives and 6-thiosugar analogues. The straightforward nucleophilic displacement of the C-6 chloro group allows for the introduction of key heteroatoms, leading to the generation of structurally diverse and biologically active molecules with significant therapeutic potential, particularly in the management of type 2 diabetes. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthetic applications of this important chlorinated sugar.
References
- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro α-glucosidase inhibitory activity of some of the derivatives of 3-methylrhodanine | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-6-deoxy-alpha-d-glucopyranose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common methods involve the selective chlorination of the primary hydroxyl group at the C6 position of D-glucose or its derivatives. Key reagents used for this transformation include:
-
Sulfuryl chloride (SO₂Cl₂): This reagent can be used for direct chlorination.
-
Methanesulfonyl chloride (MsCl) in N,N-dimethylformamide (DMF): This combination forms a Vilsmeier-type reagent in situ that selectively chlorinates the primary hydroxyl group.
-
Triphenylphosphine (PPh₃) and Carbon Tetrachloride (CCl₄) (Appel Reaction): This method converts the primary alcohol to the corresponding chloride under mild conditions.[1]
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen method, reaction conditions, and the starting material (free glucose or a protected derivative). Reported yields range from approximately 35% to over 60%. For instance, a process involving the direct chlorination of D-glucose using a reagent formed from N,N-dialkyl formamide and a chlorinating agent, followed by deacetylation, has been reported to have an overall yield of 57%.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system, such as dichloromethane-methanol (4:1), can be used to separate the starting material, product, and any byproducts.[2] The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | * Increase the reaction time and continue to monitor by TLC until the starting material is consumed. |
| * Ensure the reagents are of high purity and anhydrous, as moisture can quench the chlorinating agents. | |
| * Optimize the reaction temperature. For some methods, gentle heating may be required to drive the reaction to completion.[2] | |
| Side reactions | * Over-chlorination, particularly at the C3 and C4 positions, can occur. Using reagents that are selective for the primary hydroxyl group is crucial. The choice of solvent can also influence selectivity. |
| * Formation of 3,6-dichloro- and 4,6-dichloro- derivatives is a known issue with some reagents like sulfuryl chloride.[3][4] Consider using a milder and more selective method like the Appel reaction. | |
| Product degradation | * The work-up conditions are critical. A mild hydrolytic work-up is necessary to hydrolyze any intermediate species at the anomeric center without degrading the desired product.[2] |
| * Purification conditions should be carefully chosen. Prolonged exposure to harsh acidic or basic conditions can lead to degradation. | |
| Inefficient purification | * Optimize the crystallization solvent system. A mixture of ethanol and ether has been reported to be effective for crystallizing the final product.[2] |
| * If the product is a syrup, try co-evaporation with a suitable solvent to induce crystallization or use column chromatography for purification. |
Problem 2: Formation of multiple chlorinated byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Non-selective chlorinating agent | * Reagents like sulfuryl chloride can lead to over-chlorination, producing di- and tri-chlorinated glucose derivatives.[5] |
| * Consider using a more selective reagent system. The combination of methanesulfonyl chloride and DMF is known to be more selective for the primary hydroxyl group.[2] | |
| * The Appel reaction (triphenylphosphine and carbon tetrachloride) is another mild and selective method for chlorinating primary alcohols.[1][6] | |
| Reaction conditions | * High temperatures and prolonged reaction times can sometimes lead to a decrease in selectivity. Optimize these parameters to favor the formation of the desired mono-chlorinated product. |
| Starting material | * While direct chlorination of free glucose is possible, using a partially protected glucose derivative where only the C6 hydroxyl is exposed can significantly improve selectivity. However, this adds extra protection and deprotection steps to the synthesis. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 6-Chloro-6-deoxy-D-glucose.
| Method | Reagents | Starting Material | Reported Yield | Reference |
| Direct Chlorination | N,N-dialkyl formamide, chlorinating agent (e.g., MsCl) | D-Glucose | 57% (overall) | [2] |
| Appel Reaction | Triphenylphosphine, Carbon Tetrachloride | Primary alcohol of a glucose derivative | Generally high | [1][6] |
| Sulfuryl Chloride | SO₂Cl₂ | Unprotected Carbohydrates | Variable, risk of over-chlorination | [3][4][5] |
Experimental Protocols
Detailed Methodology: Synthesis of 6-Chloro-6-deoxy-D-glucose via Direct Chlorination
This protocol is adapted from a patented procedure.[2]
1. Chlorination: a. Dissolve D-glucose (10 g) in N,N-dimethylformamide (DMF) (100 ml) with gentle warming. b. Cool the solution to 0°C in an ice bath. c. Add methanesulfonyl chloride (47 ml) dropwise to the stirred solution. d. After the addition is complete, heat the reaction mixture to effect chlorination (e.g., for 2 to 50 hours at 20 to 90°C). Monitor the reaction progress by TLC.
2. Work-up and Acetylation: a. After the reaction is complete, heat the mixture with water (e.g., for 1.5 to 10 hours at 40 to 100°C) to perform a mild hydrolysis. b. The resulting crude product is then acetylated using standard procedures (e.g., acetic anhydride in pyridine) to yield 6-chloro-6-deoxy-glucose tetraacetate.
3. Purification of the Acetylated Intermediate: a. The crude tetraacetate can be purified by crystallization. Dissolve the solid in hot ethanol, decolorize with charcoal, and allow it to crystallize. b. Filter the product and dry it under vacuum. A yield of approximately 14 g (68%) of the tetraacetate has been reported.[2]
4. Deprotection: a. Dissolve the dry 6-chloro-6-deoxy-glucose tetraacetate in methanol (30 ml). b. Cool the solution to 0°C and add a catalytic amount of sodium methoxide (1 ml of a 1 M solution in methanol). c. Monitor the deacetylation by TLC. d. Once the reaction is complete, neutralize the solution with a suitable acidic resin. e. Filter the resin and evaporate the solvent to obtain the crude product.
5. Final Purification: a. The crude 6-chloro-6-deoxy-D-glucose can be crystallized from a mixture of ethanol and ether. b. Dry the final product under vacuum. An overall yield of 6.3 g (57%) has been reported using this method.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Purification techniques for 6-Chloro-6-deoxy-alpha-d-glucopyranose from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-6-deoxy-alpha-d-glucopyranose from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question 1: My final product is a persistent syrup and fails to crystallize. What steps can I take to induce crystallization?
Answer:
The formation of a syrup instead of a crystalline solid is a common issue in sugar chemistry, often due to the presence of impurities that inhibit crystal lattice formation. Here are several troubleshooting steps:
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Purity Assessment: Ensure the syrup is of high purity. Even small amounts of contaminants can prevent crystallization. Analyze the syrup by Thin Layer Chromatography (TLC) to check for the presence of multiple components.
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Solvent System: The choice of solvent is critical for crystallization.
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A common and effective solvent system for 6-chloro-6-deoxy-D-glucose is a mixture of ethanol and diethyl ether.[1]
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Start by dissolving the syrup in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool down slowly to room temperature, followed by further cooling in a refrigerator.
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Another reported solvent system is ethanol-water.
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Seeding: If you have a small amount of crystalline this compound, add a single, small crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Co-distillation: Traces of solvents used in the reaction or work-up, such as dimethylformamide (DMF) or toluene, can inhibit crystallization. Co-evaporate the syrup with a solvent like toluene under reduced pressure to remove these residual solvents.[1]
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Purification of the Acetate Derivative: If direct crystallization fails, consider purifying the peracetylated derivative. The acetylated compound is less polar and often crystallizes more readily. After obtaining the pure this compound tetraacetate, it can be deacetylated using a catalytic amount of sodium methoxide in methanol to yield the pure, deprotected sugar which may then crystallize more easily.[1]
Question 2: I am observing multiple spots on the TLC of my crude reaction mixture. What are the likely impurities and how can I remove them?
Answer:
The synthesis of this compound can lead to several byproducts. Understanding these impurities is key to selecting the appropriate purification strategy.
Potential Impurities:
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Unreacted Starting Material: Incomplete reaction will leave residual D-glucose.
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Over-chlorinated Products: The reaction may not be perfectly selective for the primary hydroxyl group, leading to the formation of di- or tri-chlorinated glucose derivatives.
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Oxidized Byproducts: Depending on the chlorinating agent and reaction conditions, oxidation of the sugar can occur, leading to the formation of uronic acids or other oxidized species.
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Epoxide Intermediates: Formation and subsequent reaction of epoxide intermediates can lead to a mixture of products.
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Anomeric Mixture: The product itself can exist as a mixture of alpha and beta anomers, which may sometimes be separated under specific chromatographic conditions.
Purification Strategies to Remove Impurities:
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Column Chromatography: This is the most effective method for separating compounds with different polarities.
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Stationary Phase: Silica gel is the most common stationary phase for the purification of carbohydrates and their derivatives.
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Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. For unprotected chlorinated sugars, which are quite polar, a mobile phase like dichloromethane:methanol (e.g., 9:1 or 4:1 v/v) can be a good starting point.[1] You will need to optimize the solvent system using TLC first to achieve good separation between your product and the impurities.
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Ion-Exchange Resins: If acidic or basic impurities are present, ion-exchange chromatography can be very effective. A mixed-bed ion-exchange resin can be used to remove ionic impurities.[1]
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Charcoal Decolorization: If your product is colored, this indicates the presence of polymeric or colored impurities. Treating a solution of your product (e.g., in 50% ethanol) with activated charcoal can effectively remove these.[1]
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Recrystallization: As mentioned in the previous question, recrystallization is a powerful technique for purifying the final product, provided a suitable solvent system is found.
Question 3: My overall yield after purification is very low. What are the potential causes and how can I improve it?
Answer:
Low yield can be attributed to several factors throughout the synthesis and purification process.
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Incomplete Reaction: Monitor the reaction progress by TLC to ensure it has gone to completion before starting the work-up.
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Product Degradation: Chlorinated sugars can be sensitive to harsh conditions. Avoid high temperatures and strong acidic or basic conditions during work-up and purification.
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Losses During Extraction: Ensure efficient extraction of the product from the aqueous phase after the reaction. Multiple extractions with a suitable organic solvent (e.g., dichloromethane) are recommended.[1]
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Losses During Chromatography:
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Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel.
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Improper Fraction Collection: Monitor the column elution carefully using TLC to ensure all fractions containing the desired product are collected.
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Losses During Crystallization:
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Product remains in the mother liquor: After filtering the crystals, concentrate the mother liquor and re-purify by chromatography or attempt a second crystallization to recover more product.
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Using too much solvent: Dissolving the crude product in an excessive amount of solvent will prevent it from crystallizing upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.
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Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis and purification of this compound?
A1: The reported overall yields can vary significantly depending on the specific synthetic route and purification method employed. Yields ranging from 32% to 57% have been reported in the literature.[1] Purification of the tetraacetate intermediate followed by deacetylation has been reported to yield the final product in good purity.[1]
Q2: How can I monitor the purification process effectively?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. Use silica gel plates and a suitable mobile phase (e.g., dichloromethane:methanol, 4:1) to monitor the reaction progress and to identify fractions containing the pure product during column chromatography.[1] Visualization can be achieved by staining with a general carbohydrate stain like p-anisaldehyde or potassium permanganate solution.
Q3: Is it necessary to purify the tetraacetate intermediate?
A3: While not always mandatory, purification of the 6-chloro-6-deoxy-D-glucose tetraacetate can be advantageous. The acetylated derivative is less polar and often crystallizes more easily than the free sugar, allowing for efficient removal of polar impurities. The subsequent deacetylation step is typically high-yielding.[1]
Quantitative Data Summary
The following table summarizes yields reported in the literature for the synthesis and purification of 6-chloro-6-deoxy-D-glucose and its derivatives.
| Product | Starting Material | Purification Method | Overall Yield | Reference |
| 6-chloro-6-deoxy-D-glucose | D-Glucose | Ion-exchange resin, charcoal decolorization, crystallization from ethanol-ether | 57% | [1] |
| 6-chloro-6-deoxy-D-glucose tetraacetate | D-Glucose | Extraction, charcoal decolorization, crystallization from ethanol | 68% | [1] |
| 6,6'-dichloro-6,6'-dideoxymaltose (syrup) | Maltose | Deacetylation of the hexaacetate | 85% (from hexaacetate) | [1] |
| 6-chloro-6-deoxy-D-glucose | Dideoxymaltose derivative | Hydrolysis, neutralization, crystallization from ether-ethanol | 32% | [1] |
Experimental Protocols
Protocol 1: General Purification Procedure by Crystallization
This protocol is a general guideline based on literature procedures.[1]
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Dissolution and Decolorization:
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Take the crude reaction mixture residue and dissolve it in 50% aqueous ethanol.
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Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).
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Heat the mixture gently with stirring for 15-30 minutes.
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Filter the hot solution through a pad of celite to remove the charcoal.
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Solvent Removal:
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Evaporate the filtrate to dryness under reduced pressure. To ensure complete removal of residual solvents like DMF, co-evaporate with toluene.
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Crystallization:
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Dissolve the resulting residue in a minimum amount of hot ethanol.
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Slowly add diethyl ether with swirling until the solution becomes persistently turbid.
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If turbidity is too great, add a few drops of ethanol to redissolve the precipitate.
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Cover the flask and allow it to cool slowly to room temperature.
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Once crystals begin to form, place the flask in a refrigerator (4°C) overnight to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol-ether (1:1).
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Dry the crystals under vacuum overnight.
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Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for inducing crystallization of this compound.
References
Common side products in 6-Chloro-6-deoxy-alpha-d-glucopyranose synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for the selective chlorination of the C-6 hydroxyl group of glucose derivatives include the Appel reaction, the use of Vilsmeier-Haack type reagents, and reactions with sulfuryl chloride. The choice of method often depends on the protecting groups on the glucose substrate, desired scale, and available reagents.
Q2: What is the Appel reaction and why is it commonly used?
A2: The Appel reaction is a versatile method for converting primary alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄)[1]. It is favored for its relatively mild reaction conditions and high regioselectivity for the primary hydroxyl group at C-6 in unprotected or partially protected glycosides[2].
Q3: What are Vilsmeier-Haack reagents and how are they used in this synthesis?
A3: Vilsmeier-Haack reagents, typically formed from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with an acid chloride such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), can be used to chlorinate alcohols. In the context of glucose synthesis, these reagents can selectively react with the primary hydroxyl group.
Q4: Can I perform the chlorination on an unprotected glucose molecule?
A4: While some methods exhibit selectivity for the primary hydroxyl group even in unprotected glycosides, using a protected form of glucose, such as methyl α-D-glucopyranoside, is common to avoid side reactions at other hydroxyl groups and at the anomeric center. Protecting groups can simplify purification and improve the overall yield of the desired 6-chloro derivative.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or adding a slight excess of the chlorinating agent. |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Moisture can quench the reactive intermediates. |
| Degradation of the product | Avoid excessive heating or prolonged reaction times, which can lead to the formation of degradation products. Optimize the reaction temperature and duration. |
| Suboptimal stoichiometry | Carefully control the molar ratios of the reactants. For the Appel reaction, ensure the correct equivalents of triphenylphosphine and carbon tetrachloride are used. |
Problem 2: Presence of Significant Side Products
| Side Product | Identification | Avoidance and Removal |
| Triphenylphosphine oxide (TPPO) | A major byproduct of the Appel reaction. Often appears as a white solid that can be difficult to separate from the product due to similar solubility in some solvents. | Avoidance: Not applicable as it is a stoichiometric byproduct. Removal: Can be removed by crystallization from a nonpolar solvent like hexane or by precipitation with metal salts such as zinc chloride. Chromatography on silica gel can also be effective. |
| 3,6-Anhydro-α-D-glucopyranose | Can be identified by NMR spectroscopy and mass spectrometry. | Formation is often promoted by basic conditions or high temperatures. Maintain neutral or slightly acidic conditions and moderate temperatures during the reaction and workup. |
| Dichlorinated products (e.g., 3,6-dichloro-3,6-dideoxyallose) | Can be formed when using aggressive chlorinating agents like sulfuryl chloride, leading to substitution at secondary hydroxyl groups[3]. Identified by mass spectrometry and NMR. | Use milder and more selective chlorinating agents like those used in the Appel reaction. Careful control of reaction conditions (temperature, stoichiometry) is crucial. Protecting groups on the secondary hydroxyls can prevent this side reaction. |
| Unreacted Starting Material | Co-elutes with the product on TLC. | Drive the reaction to completion by optimizing reaction time and reagent stoichiometry. |
Data Presentation: Comparison of Synthetic Methods
| Method | Chlorinating Agent | Typical Substrate | Reported Yield | Common Side Products | References |
| Appel Reaction | PPh₃ / CCl₄ | Methyl α-D-glucopyranoside | High | Triphenylphosphine oxide, 3,6-anhydroglucose | [1][2] |
| Vilsmeier-Haack | SOCl₂ / DMF | D-Glucose | ~35% | Dichlorinated products, degradation products | |
| Sulfuryl Chloride | SO₂Cl₂ | Methyl α-D-glucopyranoside | Moderate to High | 3,6-Dichlorinated products | [3] |
Experimental Protocols
Key Experiment: Synthesis of Methyl 6-Chloro-6-deoxy-α-D-glucopyranoside via the Appel Reaction
This protocol is adapted from procedures for selective chlorination of primary alcohols in carbohydrates.
Materials:
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Methyl α-D-glucopyranoside
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Triphenylphosphine (PPh₃)
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Carbon tetrachloride (CCl₄)
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Pyridine (anhydrous)
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Methanol
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
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Dissolve methyl α-D-glucopyranoside in anhydrous pyridine.
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Add triphenylphosphine to the solution and stir until it dissolves.
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Cool the reaction mixture in an ice bath.
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Slowly add carbon tetrachloride to the cooled solution with continuous stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding a small amount of methanol.
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Concentrate the mixture under reduced pressure to remove the pyridine.
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The residue can be co-evaporated with toluene to remove residual pyridine.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from triphenylphosphine oxide and other byproducts.
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Combine the fractions containing the product and evaporate the solvent to obtain methyl 6-chloro-6-deoxy-α-D-glucopyranoside.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.
Signaling Pathway of the Appel Reaction and Side Product Formation
Caption: Simplified reaction pathway for the Appel reaction and the formation of common side products.
References
Optimizing reaction conditions for glycosylation with 6-Chloro-6-deoxy-alpha-d-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 6-Chloro-6-deoxy-alpha-d-glucopyranose as a glycosyl donor. The information is presented in a question-and-answer format to directly address common challenges encountered during glycosylation reactions.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not observing any product formation in my glycosylation reaction. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield can stem from several factors, ranging from the reactivity of your starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:
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Verify Donor and Acceptor Quality:
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Donor Purity: Ensure the 6-Chloro-6-deoxy-alpha-d-glucopyranosyl donor is pure and has been properly stored, as it can be sensitive to moisture.
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Acceptor Reactivity: The nucleophilicity of the acceptor's hydroxyl group is critical. Highly hindered or electronically deactivated acceptors may require more forcing conditions.
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Check Activation of the Glycosyl Donor:
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Activator/Promoter Choice: The choice of activator is crucial and depends on the leaving group at the anomeric position of your donor (e.g., halide, trichloroacetimidate, thioglycoside). For glycosyl halides, common activators include silver triflate (AgOTf) or N-iodosuccinimide (NIS)/triflic acid. Trichloroacetimidate donors are often activated with Lewis acids like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
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Activator Stoichiometry and Quality: Ensure you are using the correct stoichiometry of the activator and that it is of high quality. Some activators are sensitive to air and moisture.
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Reaction Conditions:
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Temperature: Glycosylation reactions are often temperature-sensitive. If you are running the reaction at a low temperature to control stereoselectivity, try gradually increasing the temperature.
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Solvent: The solvent should be anhydrous. Dichloromethane (DCM), diethyl ether, and acetonitrile are common solvents. The choice of solvent can influence the reaction rate and selectivity.
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Molecular Sieves: Always use freshly activated molecular sieves to scavenge any residual water that can hydrolyze the donor or activator.
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Poor Stereoselectivity (Formation of Anomeric Mixtures)
Q2: My reaction is producing a mixture of α- and β-glycosides. How can I improve the stereoselectivity for the desired anomer?
A2: Achieving high stereoselectivity with deoxyglycosyl donors is a common challenge due to the absence of a participating group at the C-2 position. The following factors can be optimized to favor the desired anomer:
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Protecting Groups at C-2:
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For β-glycosides (1,2-trans): The use of a "participating" protecting group at the C-2 position, such as an acetyl or benzoyl group, is the most effective strategy to favor the formation of the β-anomer.
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For α-glycosides (1,2-cis): A "non-participating" protecting group at C-2, such as a benzyl ether or an azide, is necessary to favor the α-anomer.
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Solvent Effects: The solvent can influence the equilibrium between the α- and β-anomers and the nature of the reactive intermediates. Ethereal solvents can sometimes favor the formation of α-glycosides.
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Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
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Leaving Group and Activator: The combination of the leaving group and activator can have a significant impact on the stereochemical outcome. For instance, the use of glycosyl iodides under basic conditions can favor the formation of β-glycosides.
Frequently Asked Questions (FAQs)
Q3: What are the most common leaving groups used for 6-Chloro-6-deoxy-alpha-d-glucopyranosyl donors and how do I choose the right one?
A3: The most common leaving groups for such donors are halides (bromide or chloride), trichloroacetimidates, and thioglycosides.[1]
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Glycosyl Halides (Bromides/Chlorides): These are highly reactive donors but can be unstable and may need to be generated in situ.[2] They are typically activated under Koenigs-Knorr conditions using silver salts.[2]
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Trichloroacetimidates: These donors are versatile, relatively stable, and can be activated under mild acidic conditions (e.g., TMSOTf).[1]
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Thioglycosides: These are stable donors that can be activated under a range of conditions, often involving electrophilic promoters like NIS/TMSOTf.[1]
The choice depends on the stability of your acceptor, the desired reactivity, and the overall synthetic strategy. Trichloroacetimidates and thioglycosides often offer a good balance of reactivity and stability.
Q4: How does the 6-chloro substituent affect the reactivity of the glycosyl donor?
A4: The chlorine atom at the C-6 position is an electron-withdrawing group. This can have a "disarming" effect on the glycosyl donor, making it less reactive compared to its 6-hydroxy counterpart. This reduced reactivity may necessitate the use of more potent activators or higher reaction temperatures to achieve good yields.
Q5: What protecting group strategies are recommended for the hydroxyl groups of this compound?
A5: A robust protecting group strategy is essential for a successful glycosylation.
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Permanent Protecting Groups: Benzyl ethers are commonly used as permanent protecting groups for the hydroxyls at C-2, C-3, and C-4 due to their stability under a wide range of reaction conditions. They can be removed by hydrogenolysis at the end of the synthesis.
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Participating Groups for β-Selectivity: If β-glycosides are the target, an acyl group (e.g., acetyl, benzoyl) should be placed at the C-2 position to direct the stereochemical outcome through neighboring group participation.
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Orthogonal Protecting Groups: In more complex syntheses, orthogonal protecting groups that can be removed under different conditions may be necessary to allow for selective deprotection and further functionalization.
Data Presentation
Table 1: Influence of Reaction Parameters on Glycosylation Outcome
| Parameter | Effect on Yield | Effect on Stereoselectivity | General Recommendation |
| Temperature | Generally increases with temperature | Lower temperatures often favor higher selectivity | Start at low temperatures (e.g., -78 °C to 0 °C) and gradually warm if reactivity is low. |
| Solvent | Can influence reaction rate | Can significantly impact α/β ratio | Anhydrous DCM is a common starting point. Acetonitrile or ethereal solvents can also be explored. |
| Activator/Promoter | Stronger activators can increase yield | Choice of activator is critical for stereocontrol | Match the activator to the leaving group and the reactivity of the donor/acceptor pair. |
| Protecting Groups | Electron-donating groups (e.g., benzyl) increase reactivity. Electron-withdrawing groups (e.g., acetyl) decrease reactivity. | C-2 protecting group is the primary determinant of stereoselectivity. | Use a participating group at C-2 for β-selectivity and a non-participating group for α-selectivity. |
Experimental Protocols
General Protocol for Glycosylation with a 6-Chloro-6-deoxy-glucopyranosyl Trichloroacetimidate Donor
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Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (DCM).
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Cooling: Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
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Addition of Donor: Add the 6-Chloro-6-deoxy-glucopyranosyl trichloroacetimidate donor as a solution in anhydrous DCM.
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Activation: Add the Lewis acid activator (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench with a base (e.g., triethylamine or pyridine).
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Work-up: Dilute the reaction mixture with DCM, filter through celite, and wash the filtrate with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a typical glycosylation reaction.
Caption: Decision tree for troubleshooting common glycosylation problems.
References
Technical Support Center: Characterization of 6-Chloro-6-deoxy-alpha-d-glucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 6-Chloro-6-deoxy-alpha-d-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound stem from several factors:
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Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can affect the accuracy of weighing and quantitative analyses. It is recommended to store the compound in a desiccator and handle it in a controlled environment (e.g., glove box) when possible.
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Anomeric and Conformational Complexity: In solution, this compound can exist as a complex mixture of α and β anomers, as well as pyranose and furanose ring forms. This results in complex NMR spectra with multiple peaks for each proton and carbon, making spectral interpretation challenging.[1]
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Potential Instability: Chlorinated sugars can be susceptible to degradation under certain conditions, such as elevated temperatures or non-neutral pH, potentially leading to the formation of artifacts during analysis.
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Presence of Impurities: Synthesis of this compound can result in various impurities, including residual starting materials, over-chlorinated byproducts, and isomers, which can interfere with analytical measurements.
Q2: What are the expected storage conditions for this compound?
A2: Due to its hygroscopic nature, it is crucial to store this compound in a tightly sealed container in a desiccator at low temperature (-20°C is recommended for long-term storage) under an inert atmosphere.
Q3: Why does my NMR spectrum of this compound look so complex?
A3: The complexity of the NMR spectrum is due to the presence of multiple species in equilibrium in solution. The molecule can exist as the α- and β-anomers of the pyranose form, and potentially in smaller amounts as the furanose forms. Each of these forms will have its own distinct set of NMR signals, leading to a spectrum with more peaks than expected for a single structure. For example, the related compound 6-deoxy-d-altrose shows four different forms in its ¹H and ¹³C NMR spectra.[1]
Q4: Are there any special considerations for preparing samples of this compound for analysis?
A4: Yes. Given its hygroscopicity, it is important to minimize exposure to atmospheric moisture during sample preparation. Use of a glove box with a dry atmosphere is recommended for weighing. For NMR analysis, use of a deuterated solvent that has been dried over molecular sieves is advisable. For chromatographic analysis, freshly prepared solutions should be used to minimize the potential for degradation.
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or distorted peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of water | Use a freshly opened ampoule of deuterated solvent or a solvent that has been dried over molecular sieves. |
| Paramagnetic impurities | Pass the sample solution through a small plug of Celite or silica gel. |
| Sample degradation | Prepare the sample immediately before analysis and keep it cool. Consider acquiring the spectrum at a lower temperature. |
| Poor shimming | Re-shim the spectrometer. |
Issue: More peaks than expected in the ¹H or ¹³C NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of anomeric and ring conformers | This is expected for this compound in solution.[1] Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the assignment of the different forms. Variable temperature NMR may help to resolve overlapping signals. |
| Impurities from synthesis | Compare the spectrum to that of the starting materials and known byproducts. If possible, purify the sample further by chromatography. |
| Residual solvent | Identify the solvent peaks and compare them to known chemical shifts. |
Mass Spectrometry
Issue: No molecular ion peak or a very weak one is observed.
| Possible Cause | Troubleshooting Step |
| In-source fragmentation | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). |
| Thermal degradation in the ion source | Reduce the ion source temperature. |
| Sample is not volatile enough for GC-MS | Use a derivatization agent such as a silylating reagent (e.g., BSTFA) to increase volatility. Alternatively, use LC-MS. |
Issue: Unexpected fragments in the mass spectrum.
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Analyze the sample by a high-resolution separation technique like HPLC-MS to identify and characterize the impurities. |
| Rearrangement reactions in the mass spectrometer | This is common for carbohydrates. Analyze the fragmentation pattern carefully to identify characteristic losses (e.g., water, formaldehyde). High-resolution mass spectrometry (HRMS) can help to determine the elemental composition of the fragments. |
| Adduct formation (e.g., with sodium) | This is common in ESI-MS. Look for peaks at [M+Na]⁺, [M+K]⁺, etc. and confirm the mass difference. |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Column overload | Reduce the injection volume or the sample concentration. |
| Secondary interactions with the stationary phase | For reversed-phase HPLC, try a different column with end-capping or a different mobile phase pH. For HILIC, ensure proper mobile phase composition and equilibration. |
| Column degradation | Flush the column with a strong solvent or replace the column if necessary. |
Issue: Multiple peaks for a supposedly pure sample.
| Possible Cause | Troubleshooting Step |
| Anomeric separation | The α and β anomers may be separated under certain HPLC conditions. This can sometimes be controlled by adjusting the mobile phase composition or temperature. |
| On-column degradation | Ensure the mobile phase is compatible with the compound's stability. Avoid harsh pH conditions if the compound is known to be unstable. |
| Presence of impurities | Use a mass spectrometer as a detector (LC-MS) to identify the components of each peak. |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound in a clean, dry vial inside a glove box or a balance with a draft shield to minimize moisture absorption.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄). Ensure the solvent is of high purity and has been stored over molecular sieves to remove residual water.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
To aid in structural elucidation, consider acquiring 2D NMR spectra such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C one-bond correlations).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)
This protocol is adapted from a method for a similar compound, 2-deoxy-2-chloro-d-glucose, and may serve as a starting point for method development.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a pulsed amperometric detector with a gold working electrode and a palladium reference electrode.
-
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., a Dionex CarboPac series column).
-
Mobile Phase: 50 mM Sodium Hydroxide (NaOH) solution. The mobile phase should be freshly prepared with deionized water and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Pulsed Amperometric Detection (PAD) Waveform:
-
A three-potential waveform should be optimized. A starting point could be:
-
E1: 200 mV for 900 ms
-
E2: -770 mV for 10 ms
-
E3: 1400 mV for 10 ms
-
-
Data acquisition delay should be set appropriately (e.g., 300 ms).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or deionized water at a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentrations for linearity assessment.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
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Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | [2] |
| Molecular Weight | 198.60 g/mol | [2] |
| Appearance | Solid or powder | [3] |
| Purity | ≥95% (commercially available) | [3] |
| Storage | 10°C - 25°C, keep dry | [4] |
Table 2: Representative ¹³C NMR Chemical Shifts for Related 6-Deoxy and 6-Chloro-Deoxy Sugars
| Carbon | 6-deoxy-d-altrose (in D₂O)[1] | 6-chloro-6-deoxy amylose (in DMSO-d₆) |
| C1 | 94.5 - 103.8 ppm (multiple forms) | ~100 ppm |
| C2 | Varies | ~72 ppm |
| C3 | Varies | ~73 ppm |
| C4 | Varies | ~78 ppm |
| C5 | Varies | ~71 ppm |
| C6 | 18.8 - 20.2 ppm (multiple forms) | ~45 ppm |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Visualizations
Caption: Troubleshooting workflow for a complex NMR spectrum.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
Overcoming poor selectivity in the synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose
Welcome to the technical support center for the synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this challenging synthesis, with a primary focus on overcoming poor selectivity.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for issues related to the synthesis of this compound, particularly concerning the regioselective chlorination at the C6 position.
Q1: What are the most common causes of poor selectivity in the synthesis of this compound?
Poor selectivity in this synthesis primarily arises from the similar reactivity of the multiple hydroxyl groups on the glucose molecule. The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyls at C2, C3, and C4 due to less steric hindrance. However, forcing reaction conditions or the use of non-selective reagents can lead to the chlorination of other hydroxyl groups, resulting in a mixture of mono- and polychlorinated products. A common side product, for instance, is the 3,6-dichloro derivative when using reagents like sulfuryl chloride.
Q2: I am observing the formation of multiple chlorinated byproducts. How can I improve the regioselectivity for the C6 position?
Improving C6 selectivity requires a careful choice of reagents and reaction conditions. Here are some strategies:
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Protecting Groups: The most reliable method to ensure C6 selectivity is to protect the other hydroxyl groups. A common strategy involves the formation of a 4,6-O-benzylidene acetal, which protects the C4 and C6 hydroxyls. Reductive opening of this acetal can then selectively expose the C6 hydroxyl for chlorination.
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Regioselective Reagents: The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄), is known to exhibit a preference for primary alcohols.[1] This makes it a suitable choice for the direct chlorination of the C6 hydroxyl group in unprotected or partially protected glucose derivatives.
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Enzymatic Synthesis: While not a direct chemical method, enzymatic approaches can offer high regioselectivity.
Q3: My Appel reaction for C6 chlorination is giving a low yield. What are the possible reasons and how can I optimize it?
Low yields in the Appel reaction can be attributed to several factors:
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Moisture: The reaction is sensitive to moisture, which can consume the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Reagent Quality: The purity of triphenylphosphine and carbon tetrachloride is crucial. Use freshly purified or high-purity reagents.
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Reaction Temperature: While the reaction is generally mild, the optimal temperature can vary depending on the substrate. Running the reaction at too low a temperature may lead to incomplete conversion, while excessively high temperatures can promote side reactions.
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Workup Procedure: The separation of the product from the triphenylphosphine oxide byproduct can be challenging. Proper purification techniques, such as column chromatography, are essential.
Q4: What are the expected byproducts of the Appel reaction when performed on a glucose derivative?
The primary byproduct of the Appel reaction is triphenylphosphine oxide (Ph₃P=O). In the context of carbohydrate synthesis, incomplete reactions will leave unreacted starting material. Over-chlorination at other positions is less common with the Appel reaction compared to other methods but can occur under harsh conditions. The formation of elimination products is also a possibility, though less frequently observed.
Data Presentation: Comparison of C6 Chlorination Methods
The following table summarizes quantitative data for different methods used in the synthesis of 6-chloro-6-deoxy-D-glucose and its derivatives, providing a comparison of their yields.
| Method/Reagent System | Substrate | Product | Yield (%) | Reference |
| Triphenylphosphine / CCl₄ (Appel Reaction) | D-Glucose | 6-Chloro-6-deoxy-D-glucose | 57% | [2] |
| Triphenylphosphine / CCl₄ (Appel Reaction) | 1-Kestose | 6,6',6''-trichloro-6,6',6''-trideoxy-1-kestose derivative | 28% | [3] |
| Not specified | Methyl D-mannopyranoside | 6-chloro-6-deoxy-mannose | 35% | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Procedure for Selective C6 Chlorination using the Appel Reaction
This protocol is adapted from a general procedure for the Appel reaction and should be optimized for specific glucose derivatives.[4]
Materials:
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Glucose derivative (1 equivalent)
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Triphenylphosphine (1.3 equivalents)
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Carbon tetrachloride (anhydrous)
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Anhydrous solvent (e.g., pyridine, DMF, or CH₂Cl₂)
-
Pentane (for precipitation)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Preparation: Dissolve the glucose derivative in the chosen anhydrous solvent in the reaction flask. In a separate flask, dissolve triphenylphosphine in the same anhydrous solvent.
-
Reaction: Add the triphenylphosphine solution to the stirred solution of the glucose derivative. Add carbon tetrachloride to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add pentane to the mixture to precipitate the triphenylphosphine oxide.
-
Filter the precipitate and wash it with pentane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound derivative.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis and troubleshooting of this compound.
Caption: Synthetic pathway and common selectivity issues.
Caption: Troubleshooting workflow for poor selectivity.
Caption: Decision tree for selecting a synthetic route.
References
Technical Support Center: Scalable Laboratory Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable laboratory synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective chlorination of the C-6 primary hydroxyl group of glucose?
A1: The two most prevalent and effective methods for the selective chlorination of the primary hydroxyl group at the C-6 position of glucose are the Appel reaction and the use of a Vilsmeier-Haack type reagent generated in situ from a chlorinating agent and N,N-dimethylformamide (DMF). The Appel reaction typically employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) under mild conditions, offering good selectivity for the primary alcohol. The DMF-based method often utilizes reagents like methanesulfonyl chloride, thionyl chloride, or oxalyl chloride in DMF, which form a reactive intermediate that selectively chlorinates the C-6 hydroxyl group.
Q2: Why is the C-6 hydroxyl group preferentially chlorinated over the secondary hydroxyl groups?
A2: The primary hydroxyl group at the C-6 position of glucose is sterically less hindered and generally more nucleophilic than the secondary hydroxyl groups at positions C-2, C-3, and C-4. This inherent difference in reactivity allows for regioselective chlorination at the C-6 position under controlled reaction conditions.
Q3: What are the main challenges in the synthesis and purification of this compound?
A3: The primary challenges include:
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Selectivity: Avoiding the chlorination of the secondary hydroxyl groups, which can lead to the formation of di- or tri-chlorinated byproducts.
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Reaction Control: Over-chlorination can occur if the reaction conditions (temperature, stoichiometry, and reaction time) are not carefully controlled.
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Byproduct Removal: The removal of reaction byproducts, such as triphenylphosphine oxide from the Appel reaction or residual DMF and salts from the alternative method, can be challenging and often requires careful chromatographic purification.
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Product Stability: The final product should be handled under appropriate conditions to prevent degradation.
Q4: Can I use other chlorinating agents for this synthesis?
A4: While other chlorinating agents like sulfuryl chloride can be used, they are often less selective and can lead to a higher proportion of over-chlorinated byproducts, including the formation of 3,6-dichloro derivatives.[1][2] For scalable and selective synthesis, the Appel reaction or the methanesulfonyl chloride/DMF system are generally preferred.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all reagents are fresh and anhydrous, particularly the solvent (DMF or pyridine).- Increase the reaction time or temperature moderately, while monitoring for byproduct formation via TLC.- Verify the stoichiometry of the reagents; a slight excess of the chlorinating agent may be necessary. |
| Degradation of Product | - During workup, maintain a neutral or slightly acidic pH to prevent degradation of the chlorinated sugar.- Avoid excessive heat during solvent evaporation. |
| Suboptimal Reagents | - Use high-purity D-glucose.- For the Appel reaction, ensure the triphenylphosphine is of high quality. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Over-chlorination | - Reduce the amount of the chlorinating agent.- Lower the reaction temperature.- Decrease the reaction time. Monitor the reaction progress closely using TLC to stop it once the starting material is consumed and before significant byproduct formation. |
| Reaction with Secondary Hydroxyls | - This is more likely with less selective chlorinating agents. If using an alternative to the recommended methods, consider switching to the Appel reaction or the methanesulfonyl chloride/DMF system for better C-6 selectivity. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Contamination with Triphenylphosphine Oxide (Appel Reaction) | - Triphenylphosphine oxide can be challenging to remove completely. After initial extraction, perform column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent is often effective.- In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexane can be attempted before chromatography. |
| Residual DMF | - After the reaction, quench with water and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Wash the combined organic layers with brine to remove residual DMF.- High-vacuum evaporation can help in removing trace amounts of DMF. |
| Co-elution of Byproducts during Chromatography | - Optimize the mobile phase for column chromatography. A shallow gradient of the polar solvent can improve separation.- Consider using a different stationary phase if silica gel does not provide adequate separation. |
Experimental Protocols
Method 1: Appel Reaction
This protocol is based on the general principles of the Appel reaction, known for its mild conditions and selectivity for primary alcohols.
Materials:
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D-Glucose
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous Pyridine or DMF
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Silica gel for column chromatography
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Solvents for extraction and chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)
Procedure:
-
Dissolve D-glucose in a minimal amount of anhydrous pyridine or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphenylphosphine in anhydrous pyridine or DMF.
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Slowly add the triphenylphosphine solution to the glucose solution with constant stirring.
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Add carbon tetrachloride dropwise to the reaction mixture. The reaction is typically exothermic.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a small amount of water or methanol.
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Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography.
Method 2: Using Methanesulfonyl Chloride in DMF
This protocol is adapted from a patented procedure for the chlorination of D-glucose.
Materials:
-
D-Glucose
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve D-glucose (e.g., 10 g) in anhydrous DMF (e.g., 100 ml) in a three-necked flask equipped with a stirrer and a dropping funnel. Gentle warming may be required to dissolve the glucose completely.
-
Cool the solution to 0 °C using an ice-salt bath.
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Add methanesulfonyl chloride (e.g., 47 ml) dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
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Heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.
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Cool the reaction mixture and slowly pour it into ice-cold water.
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Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
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Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting syrup by silica gel column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the scale and specific reaction conditions.
| Parameter | Method 1: Appel Reaction | Method 2: MsCl/DMF |
| Stoichiometry (Glucose:Reagent) | 1 : 1.2-1.5 (PPh₃) : 1.5-2.0 (CCl₄) | 1 : ~8 (MsCl) |
| Solvent | Pyridine or DMF | DMF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 90 °C |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | 60 - 75% | 50 - 70% |
| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Structural Validation of 6-Chloro-6-deoxy-alpha-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the structural validation of 6-Chloro-6-deoxy-alpha-D-glucopyranose. The selection of an appropriate analytical method is critical for unambiguous structure elucidation and purity assessment, which are fundamental requirements in drug development and chemical research. This document outlines the principles, experimental considerations, and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Introduction to this compound
This compound is a chlorinated derivative of glucose, a monosaccharide. Its chemical formula is C₆H₁₁ClO₅, with a molecular weight of approximately 198.6 g/mol .[1] The substitution of a hydroxyl group with a chlorine atom at the C-6 position significantly influences its chemical and physical properties, necessitating robust analytical methods for its structural confirmation.
Comparison of Analytical Methods
The structural validation of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, stereochemistry, mass, and purity.
| Analytical Method | Information Provided | Key Performance Metrics |
| ¹H and ¹³C NMR Spectroscopy | Detailed information on the chemical environment of each proton and carbon atom, including connectivity and stereochemistry. | Chemical Shift (δ), Coupling Constants (J) |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer insights into the molecular structure. | Mass-to-charge ratio (m/z), Fragmentation Pattern |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. Retention time is characteristic under specific conditions. | Retention Time (tR), Peak Purity |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement in a single crystal, providing absolute stereochemistry. | Unit Cell Dimensions, Atomic Coordinates |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~5.2 (d) | C-1: ~92 |
| H-2 | ~3.5 (dd) | C-2: ~72 |
| H-3 | ~3.7 (t) | C-3: ~73 |
| H-4 | ~3.4 (t) | C-4: ~70 |
| H-5 | ~4.0 (m) | C-5: ~72 |
| H-6a, H-6b | ~3.8 - 4.0 (m) | C-6: ~45 |
Note: These are estimated values. Actual chemical shifts will depend on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental formula of a compound.
Expected Mass Spectral Data
For this compound, the expected monoisotopic mass is approximately 198.0295 g/mol . A key feature to observe in the mass spectrum would be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two molecular ion peaks separated by two mass units.
Table 2: Expected m/z Values in Mass Spectrum
| Ion | Expected m/z | Notes |
| [M+H]⁺ (with ³⁵Cl) | 199.0373 | Protonated molecule |
| [M+H]⁺ (with ³⁷Cl) | 211.0344 | Isotopic peak |
| [M+Na]⁺ (with ³⁵Cl) | 221.0192 | Sodiated adduct |
| [M+Na]⁺ (with ³⁷Cl) | 223.0163 | Isotopic peak |
Fragmentation of the molecule under techniques like Collision-Induced Dissociation (CID) would likely involve the loss of water, formaldehyde, and cleavage of the pyranose ring. The presence of the chlorine atom would influence the fragmentation pathways.
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like sugars.[4]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻, [M+Cl]⁻).
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to fragmentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of this compound.
Expected HPLC Performance
The retention time of the compound will be dependent on the specific HPLC method employed (e.g., stationary phase, mobile phase composition, flow rate, and temperature). For a polar compound like a chlorinated sugar, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with a highly aqueous mobile phase could be suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | HILIC or Amino-propyl bonded silica |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |
| Expected Outcome | A single major peak corresponding to the pure compound. |
Experimental Protocol for HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram, noting the retention time and peak area of all components.
-
Purity Analysis: Calculate the purity of the sample based on the relative peak areas. Method validation should be performed to ensure accuracy and precision.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers, single-crystal X-ray crystallography is the gold standard.
Expected Crystallographic Data
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic model.
Conclusion
The structural validation of this compound requires a multi-technique approach. NMR spectroscopy provides the most detailed information about the molecular structure in solution. Mass spectrometry confirms the molecular weight and elemental composition. HPLC is essential for assessing purity. Finally, X-ray crystallography, when feasible, offers the definitive three-dimensional structure. The combination of these methods provides a comprehensive and robust validation of the compound's identity and purity, which is crucial for its application in research and development.
References
Comparing the reactivity of 6-Chloro-6-deoxy-alpha-d-glucopyranose with other glycosyl halides
For researchers and professionals in drug development and carbohydrate chemistry, the selection of an appropriate glycosyl donor is paramount for the successful synthesis of complex glycoconjugates. This guide provides a comparative analysis of the reactivity of 6-Chloro-6-deoxy-alpha-d-glucopyranose with other commonly employed glycosyl halides, namely acetobromo-α-D-glucose, acetochloro-α-D-glucose, and glycosyl fluorides. This comparison is supported by available experimental data and established principles of carbohydrate chemistry to aid in the selection of the optimal glycosyl donor for specific synthetic challenges.
Executive Summary
Glycosyl halides are key intermediates in glycosylation reactions, forming a glycosidic bond between a carbohydrate and an aglycone. Their reactivity is critically influenced by the nature of the halogen at the anomeric center, the protecting groups on the sugar ring, and the reaction conditions. Generally, the reactivity of glycosyl halides follows the order: Iodide > Bromide > Chloride > Fluoride.[1][2][3] This trend is a balance between the bond strength of the anomeric carbon-halogen bond and the ability of the halogen to act as a leaving group.
This compound, the subject of this guide, possesses a chlorine atom at the anomeric center and a deoxygenation at the C-6 position. While direct quantitative comparisons with other glycosyl halides under identical conditions are not extensively documented in the literature, a qualitative assessment of its reactivity can be inferred from established principles. The presence of the electron-withdrawing chlorine at the anomeric position renders it less reactive than its bromide counterpart but more reactive than the corresponding fluoride. The chloro-deoxygenation at C-6 is not expected to significantly alter the electronic environment of the anomeric center and thus has a minor impact on the intrinsic reactivity of the glycosyl chloride.
Comparative Reactivity Analysis
The reactivity of a glycosyl donor determines the efficiency, stereoselectivity, and overall success of a glycosylation reaction. The following table summarizes the key characteristics and relative reactivities of this compound and other common glycosyl halides.
| Glycosyl Halide | Structure | Relative Reactivity | Stability | Typical Activating Conditions | Stereochemical Outcome |
| This compound | (Structure to be visualized) | Moderate | Moderate | Silver or mercury salts (e.g., AgOTf, Hg(CN)₂), Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Dependent on protecting groups and reaction conditions. Can lead to both α and β glycosides. |
| Acetobromo-α-D-glucose | (Structure to be visualized) | High | Low (moisture sensitive) | Silver or mercury salts (Koenigs-Knorr), halide ion catalysis | Often gives 1,2-trans-glycosides due to neighboring group participation by the C-2 acetyl group. |
| Acetochloro-α-D-glucose | (Structure to be visualized) | Moderate | Moderate | Silver or mercury salts, Lewis acids | Similar to acetobromo-α-D-glucose, favoring 1,2-trans products. |
| Glycosyl Fluorides (peracetylated) | (Structure to be visualized) | Low | High (shelf-stable) | Lewis acids (e.g., BF₃·OEt₂, SnCl₂, TMSOTf) | Can be tuned for either α or β selectivity depending on the promoter and solvent system. |
Key Observations:
-
Reactivity Trend: Acetobromo-α-D-glucose is generally the most reactive among the compared halides, leading to faster reaction times but also potential for side reactions due to its instability.[1] this compound and acetochloro-α-D-glucose exhibit moderate reactivity, offering a balance between reaction rate and stability. Glycosyl fluorides are the most stable and least reactive, often requiring stronger activation.[1][3]
-
Influence of Protecting Groups: The reactivity of all glycosyl donors is significantly influenced by the nature of the protecting groups on the sugar ring. Electron-donating groups (e.g., benzyl ethers) are considered "arming" and increase reactivity, while electron-withdrawing groups (e.g., acetyl esters) are "disarming" and decrease reactivity.[2]
-
Stereoselectivity: The stereochemical outcome of a glycosylation reaction is a complex interplay of the donor, acceptor, promoter, and solvent. For donors with a participating group at C-2 (like the acetyl group in acetobromo- and acetochloro-α-D-glucose), the formation of a 1,2-trans-glycosidic linkage is generally favored through the formation of an intermediate acyloxonium ion. For donors lacking a participating group, the stereoselectivity is governed by other factors, including the anomeric effect and the nature of the reaction mechanism (SN1 vs. SN2).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful glycosylation. Below are representative procedures for the synthesis of the glycosyl donors and a general protocol for a glycosylation reaction.
Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranosyl Chloride (Conceptual)
A plausible synthetic route to the title compound would involve the selective chlorination of the 6-hydroxyl group of a suitably protected glucose derivative, followed by the introduction of the anomeric chlorine.
-
Selective Chlorination at C-6: A protected glucose derivative, such as 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, can be treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in pyridine or an Appel reaction (triphenylphosphine and carbon tetrachloride) to selectively replace the primary hydroxyl group at C-6 with a chlorine atom.
-
Introduction of Anomeric Chlorine: The resulting 6-chloro-6-deoxy-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose can then be converted to the anomeric chloride by treatment with a chlorinating agent such as dichloromethyl methyl ether (DCMME) or titanium tetrachloride (TiCl₄).
Synthesis of Acetobromo-α-D-glucose
This is a standard procedure in carbohydrate chemistry:
-
Penta-O-acetyl-β-D-glucopyranose (1.0 eq) is dissolved in a minimal amount of glacial acetic acid.
-
A solution of hydrogen bromide in glacial acetic acid (33% w/v) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours, during which the product precipitates.
-
The crude product is filtered, washed with cold diethyl ether, and dried under vacuum to yield acetobromo-α-D-glucose as a white crystalline solid.
General Glycosylation Protocol (Koenigs-Knorr Conditions)
This protocol is applicable to glycosyl chlorides and bromides:
-
A mixture of the glycosyl acceptor (1.0 eq) and a silver salt promoter (e.g., silver triflate, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, acetonitrile) is stirred under an inert atmosphere (argon or nitrogen) in the presence of molecular sieves.
-
The mixture is cooled to the desired temperature (e.g., -40°C).
-
A solution of the glycosyl donor (e.g., this compound, 1.2 eq) in the same dry solvent is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with triethylamine), filtered through Celite to remove silver salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Glycosylation Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways in glycosylation reactions.
Figure 1: Competing SN1 and SN2 pathways in glycosylation.
Figure 2: Neighboring group participation by a C-2 acetyl group.
Figure 3: General experimental workflow for glycosylation.
Conclusion
The selection of a glycosyl donor is a critical decision in the synthesis of complex carbohydrates. This compound offers a moderate level of reactivity, providing a useful alternative to the more labile glycosyl bromides and the less reactive glycosyl fluorides. While direct quantitative comparisons are limited, an understanding of the principles of glycosyl halide reactivity, coupled with the experimental protocols and mechanistic insights provided in this guide, will empower researchers to make informed decisions for their synthetic strategies. The choice of donor will ultimately depend on the specific requirements of the target molecule, including the nature of the aglycone, the desired stereochemistry, and the overall synthetic plan.
References
Efficacy of 6-Chloro-6-deoxy-alpha-d-glucopyranose as a Drug Synthesis Precursor: A Comparative Guide
In the landscape of pharmaceutical synthesis, the selection of an appropriate precursor is a critical decision that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of 6-Chloro-6-deoxy-alpha-d-glucopyranose and its utility as a precursor in the synthesis of 6-deoxy-alpha-d-glucopyranoside derivatives, a common structural motif in various bioactive molecules. Its performance is objectively evaluated against other common precursors, namely those with bromo, iodo, and tosyl leaving groups at the C-6 position.
Comparative Analysis of Precursors for 6-Deoxy-alpha-d-glucopyranoside Synthesis
The primary transformation involving these precursors is the reductive removal of the C-6 substituent to yield the 6-deoxy sugar. The efficacy of this conversion is highly dependent on the nature of the leaving group. The following table summarizes the quantitative data for the synthesis of a model compound, methyl 6-deoxy-α-D-glucopyranoside, from its respective 6-substituted precursors.
| Precursor | Leaving Group | Reaction Conditions | Yield (%) | Reference |
| Methyl 6-chloro-6-deoxy-α-D-glucopyranoside | -Cl | Raney Nickel, H₂, K₂CO₃, Ethanol, RT | Not specified | [1] |
| Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | -Br | Not specified for direct reduction | Not specified | |
| Methyl 6-iodo-6-deoxy-α-D-glucopyranoside | -I | Not specified for direct reduction | Not specified | |
| Methyl 6-O-tosyl-α-D-glucopyranoside | -OTs | LiAlH₄, THF, reflux, 4h | 80 |
The stability of the C-X bond generally follows the order C-Cl > C-Br > C-I. Consequently, the chloro-derivative is the most stable and often the most cost-effective to synthesize and store. However, its higher bond strength necessitates more forcing conditions for reductive cleavage, typically employing reagents like Raney nickel. In contrast, the iodo- and bromo-derivatives are more reactive and can be reduced under milder conditions, though they may be less stable and more expensive. Sulfonate esters, such as tosylates, are excellent leaving groups and can be efficiently displaced or reduced.
Experimental Protocols
Detailed methodologies for the key transformations are provided below to allow for a comprehensive understanding of the synthetic pathways.
Synthesis of Methyl 6-deoxy-α-D-glucopyranoside from Methyl 6-O-tosyl-α-D-glucopyranoside
Procedure: A solution of methyl 6-O-tosyl-α-D-glucopyranoside in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the excess LiAlH₄ is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl 6-deoxy-α-D-glucopyranoside.
General Procedure for Reductive Dehalogenation of 6-Halo-6-deoxy-α-D-glucopyranosides
Procedure: The 6-halo-6-deoxy-glucopyranoside is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically Raney nickel for chloro-derivatives or palladium on carbon for bromo- and iodo-derivatives, is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature and stirred vigorously until the reaction is complete, as monitored by thin-layer chromatography. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 6-deoxy-glucopyranoside, which can be further purified by crystallization or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of the 6-deoxy-glucopyranoside intermediate from the different precursors.
Caption: Synthetic route from the chloro precursor.
Caption: Synthetic route from bromo/iodo precursors.
Caption: Synthetic route from the tosyl precursor.
Conclusion
The choice between this compound and other precursors for the synthesis of 6-deoxy sugars involves a trade-off between precursor stability, reactivity, and cost. The chloro-derivative offers high stability and is often more economical, making it a suitable choice for large-scale synthesis, provided that the necessary reductive conditions are accessible. For laboratory-scale synthesis where milder conditions are preferred and precursor cost is less of a constraint, the more reactive bromo, iodo, or tosyl derivatives may offer an advantage in terms of reaction kinetics and ease of handling. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to 6-Chloro-6-deoxy-alpha-d-glucopyranose and Other Chlorinated Sugars in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 6-Chloro-6-deoxy-alpha-d-glucopyranose and other notable chlorinated sugars, including the artificial sweetener sucralose. The information presented is based on available experimental data from peer-reviewed studies, with a focus on metabolic effects, antifertility properties, and neurotoxicity.
Executive Summary
Chlorinated sugars exhibit a diverse range of biological activities, from potential therapeutic benefits to toxicological concerns. This compound and its derivatives have shown promise in activating the insulin signaling pathway, suggesting a potential role in diabetes management. In stark contrast, the widely consumed chlorinated disaccharide, sucralose, has been demonstrated to impair insulin signaling in various experimental models. Furthermore, studies on 6-chloro-6-deoxysugars have revealed significant antifertility effects in males, a property not commonly associated with sucralose. This guide delves into the experimental data that underpins these contrasting biological profiles.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data from key comparative studies on the biological effects of this compound and other chlorinated sugars.
Table 1: Antifertility and Neurotoxic Effects of Chlorinated Sugars in Male Rodents
| Compound | Antifertility Action (Oral Dose, mg/kg/day) | Neurotoxic Effects (Oral Dose, mg/kg/day) | Species | Reference |
| 6-Chloro-6-deoxyglucose | Ineffective in mice up to 480 mg/kg/day | Symmetrical lesions in CNS at 480 mg/kg/day | Mouse | [1] |
| 6-Chloro-6-deoxyglucose | 24 | Not reported in this study | Rat, Marmoset | [1] |
| Sucralose | Not reported | No changes in CNS up to 1000 mg/kg/day | Mouse, Marmoset | [2] |
| Sucralose Hydrolysis Products | Not reported | No changes in CNS up to 1000 mg/kg/day | Mouse, Marmoset | [2] |
Table 2: Effects on Insulin Signaling Pathway
| Compound | Effect on Insulin Receptor (IR) | Effect on Akt Phosphorylation | Effect on ERK1/2 Phosphorylation | Experimental Model | Reference |
| 6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ) | Activates IR phosphorylation | Increases | Not reported | Adipocytes, T2D Mice | [3] |
| Sucralose | Suppresses IGF1-R phosphorylation | Decreases (in response to insulin) | Increases | SH-SY5Y Neuroblastoma Cells, HepG2 Cells, MIN6 β-cells | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifertility and Neurotoxicity Studies in Male Rodents
Objective: To compare the effects of orally administered 6-chloro-6-deoxyglucose, sucralose, and sucralose hydrolysis products on the fertility and central nervous system of male mice and marmosets.
Experimental Protocol:
-
Animal Models: Male and female mice, and male marmoset monkeys were used in the studies.[1][2]
-
Compound Administration:
-
6-Chloro-6-deoxyglucose was administered daily by gavage at a dose of 500 mg/kg to mice and marmosets as a positive control for neurotoxicity.[2] In a separate study, male mice received 480 mg/kg/day.[1]
-
Sucralose and its hydrolysis products (an equimolar mixture of 1,6-dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose) were administered by gavage to mice and marmosets at doses up to 1000 mg/kg for 21 and 28 days, respectively.[2]
-
-
Fertility Assessment: For the antifertility study in mice, male mice were dosed with 6-chloro-6-deoxyglucose and their fertility was assessed by mating with untreated females.[1]
-
Neurotoxicity Assessment:
-
Animals were observed for neurological signs of CNS involvement.[2]
-
Following the treatment period, animals were euthanized, and the central nervous system tissues (cerebellum, brain stem, spinal cord) were collected.
-
Tissues were processed for light and electron microscopy to detect morphological changes.[2]
-
Insulin Signaling Pathway Analysis in Cell Culture
Objective: To investigate the effects of a this compound derivative (6Cl-TGQ) and sucralose on key components of the insulin signaling pathway.
Experimental Protocol (General):
-
Cell Culture:
-
Treatment:
-
Western Blot Analysis:
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IR, Akt, ERK1/2).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection, and protein bands were visualized using chemiluminescence.
-
Band intensities were quantified to determine the relative levels of protein phosphorylation.[4][6]
-
-
Glucose Uptake Assay (for 6Cl-TGQ):
-
Adipocytes were treated with 6Cl-TGQ, and the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) was measured to assess glucose transport into the cells.[3]
-
Mandatory Visualizations
The following diagrams illustrate the contrasting effects of the this compound derivative (6Cl-TGQ) and sucralose on the insulin signaling pathway, as well as the experimental workflow for assessing antifertility and neurotoxicity.
Caption: Contrasting effects on the insulin signaling pathway.
Caption: Workflow for in vivo antifertility and neurotoxicity assays.
Discussion and Conclusion
The available evidence clearly indicates that not all chlorinated sugars exert the same biological effects. The derivative of this compound, 6Cl-TGQ, demonstrates a potential therapeutic benefit by activating the insulin receptor, a mechanism that could be explored for the treatment of diabetes.[3] This is in direct opposition to the effects of sucralose, which has been shown to impair insulin signaling through pathways involving the taste receptor T1R3 and the activation of ERK1/2, potentially contributing to insulin resistance.[4][7]
Furthermore, the significant antifertility effects observed with 6-chloro-6-deoxysugars, including 6-chloro-6-deoxyglucose, highlight a specific toxicological profile that appears to be absent in sucralose at comparable doses. The mechanism is thought to involve the inhibition of glycolysis in spermatozoa. Conversely, high doses of 6-chloro-6-deoxyglucose have been shown to be neurotoxic, inducing lesions in the central nervous system, an effect not observed with sucralose.[1][2]
References
- 1. The neurotoxicity and antifertility properties of 6-chloro-6-deoxyglucose in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity studies on sucralose and its hydrolysis products with special reference to histopathologic and ultrastructural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally efficacious novel small molecule 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose selectively and potently stimulates insulin receptor and alleviates diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sucralose activates an ERK1/2–ribosomal protein S6 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sucralose Targets the Insulin Signaling Pathway in the SH-SY5Y Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Consumption of Sucralose Induces Hepatic Insulin Resistance through an Extracellular Signal-Regulated Kinase 1/2-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Alpha and Beta Anomers of 6-Chloro-6-deoxy-d-glucopyranose: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the alpha (α) and beta (β) anomers of 6-Chloro-6-deoxy-d-glucopyranose, a modified carbohydrate of interest in glycobiology and medicinal chemistry. The distinct stereochemistry at the anomeric center (C1) of these isomers gives rise to unique spectroscopic signatures, which are critical for their identification and characterization. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of carbohydrate spectroscopy.
Comparative Spectroscopic Data
Due to the limited availability of direct comparative experimental data in the public domain for the individual anomers of 6-Chloro-6-deoxy-d-glucopyranose, the following tables summarize the expected spectroscopic characteristics based on well-established principles of carbohydrate chemistry and data from closely related compounds.
Table 1: Expected ¹H NMR Spectroscopic Data (in D₂O)
| Proton | α-anomer Chemical Shift (δ, ppm) | β-anomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| H-1 | ~5.2 (d) | ~4.6 (d) | The anomeric proton (H-1) of the α-anomer is deshielded (appears at a higher ppm) compared to the β-anomer due to its axial orientation. |
| J(H1,H2) | ~3-4 Hz | ~7-8 Hz | The coupling constant between H-1 and H-2 is significantly smaller for the α-anomer (axial-equatorial coupling) than for the β-anomer (diaxial coupling). |
| H-2 | ~3.5-3.7 | ~3.3-3.5 | |
| H-3 | ~3.7-3.9 | ~3.5-3.7 | |
| H-4 | ~3.4-3.6 | ~3.4-3.6 | |
| H-5 | ~3.9-4.1 | ~3.6-3.8 | |
| H-6a, H-6b | ~3.7-3.9 | ~3.7-3.9 | Protons on the carbon bearing the chloro group will be shifted downfield compared to unsubstituted glucose. |
Table 2: Expected ¹³C NMR Spectroscopic Data (in D₂O)
| Carbon | α-anomer Chemical Shift (δ, ppm) | β-anomer Chemical Shift (δ, ppm) | Key Differentiating Features |
| C-1 | ~92-94 | ~96-98 | The anomeric carbon (C-1) of the α-anomer is shielded (appears at a lower ppm) compared to the β-anomer. |
| C-2 | ~72-74 | ~74-76 | |
| C-3 | ~73-75 | ~76-78 | |
| C-4 | ~70-72 | ~70-72 | |
| C-5 | ~72-74 | ~70-72 | |
| C-6 | ~45-47 | ~45-47 | The C-6 carbon directly attached to the chlorine atom will be significantly shifted upfield compared to the C-6 in native glucose (~61 ppm). |
Table 3: Expected IR and Mass Spectrometry Data
| Spectroscopic Technique | Alpha (α) Anomer | Beta (β) Anomer | Key Differentiating Features |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3300-3500), C-H stretch (~2800-3000), C-O stretch, anomeric region bands (~840-900). | Broad O-H stretch (~3300-3500), C-H stretch (~2800-3000), C-O stretch, anomeric region bands (~840-900). | Subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly in the anomeric region (~840-900 cm⁻¹), can distinguish between anomers. The α-anomer typically shows a band around 844 cm⁻¹, while the β-anomer shows a band around 890 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) may be weak or absent. Fragmentation pattern includes loss of H₂O, HCl, and various sugar backbone fragments. | Molecular ion peak (M⁺) may be weak or absent. Fragmentation pattern will be very similar to the α-anomer. | The mass spectra of the two anomers are expected to be very similar, with identical molecular weights and major fragmentation pathways. Differentiation by mass spectrometry alone is generally not feasible. |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the alpha and beta anomers of 6-Chloro-6-deoxy-d-glucopyranose.
Caption: Workflow for the spectroscopic comparison of carbohydrate anomers.
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are generalized protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified anomer of 6-Chloro-6-deoxy-d-glucopyranose in approximately 0.5-0.7 mL of deuterium oxide (D₂O). For analysis of per-acetylated derivatives, deuterated chloroform (CDCl₃) is a suitable solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY and HSQC): To aid in the complete assignment of proton and carbon signals, acquire two-dimensional spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for functional groups (O-H, C-H, C-O, C-Cl) and analyze the fingerprint region for anomeric-specific bands.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds or those that can be derivatized (e.g., silylation), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used. For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Time-of-Flight, Quadrupole) is appropriate.
-
Ionization:
-
EI: This is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.
-
ESI/MALDI: These are soft ionization techniques that typically produce the protonated molecule [M+H]⁺ or other adducts, providing molecular weight information.
-
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident for chlorine-containing fragments.
This guide serves as a foundational resource for researchers working with 6-Chloro-6-deoxy-d-glucopyranose and its anomers. The provided spectroscopic information, though based on established principles rather than direct comparative studies, offers valuable insights for the identification and structural elucidation of these important carbohydrate derivatives.
A Comparative Guide: 6-Chloro-6-deoxy-alpha-d-glucopyranose vs. 6-deoxy-alpha-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 6-Chloro-6-deoxy-alpha-d-glucopyranose and 6-deoxy-alpha-D-glucopyranose, focusing on their structural differences, physicochemical properties, and biological activities. Experimental data and methodologies are presented to support the comparison and aid in research and development applications.
Introduction: Structural Distinctions
The fundamental difference between this compound and 6-deoxy-alpha-D-glucopyranose lies in the substituent at the C6 position of the glucopyranose ring. In this compound, the hydroxyl group at the C6 position is replaced by a chlorine atom. This seemingly minor substitution has significant implications for the molecule's chemical properties and biological function. 6-deoxy-alpha-D-glucopyranose, on the other hand, features a methyl group at the C6 position, resulting from the removal of the hydroxyl group.
Chemical Structures:
Physicochemical Properties: A Tabular Comparison
The substitution at the C6 position influences the physicochemical properties of these molecules. The presence of the electronegative chlorine atom in this compound can affect its polarity, solubility, and reactivity compared to the methyl group in 6-deoxy-alpha-D-glucopyranose.
| Property | This compound | 6-deoxy-alpha-D-glucopyranose |
| Molecular Formula | C₆H₁₁ClO₅[1] | C₆H₁₂O₅[2] |
| Molecular Weight | 198.6 g/mol [1] | 164.16 g/mol [2] |
| Melting Point | 48-53°C[3] | 146-147 °C (for 2-deoxy-D-glucose)[4] |
| Solubility | Slightly soluble in methanol and water[3] | Moderately soluble in water (for 2-deoxy-D-glucose)[4] |
| Appearance | Solid[3] | White, crystalline solid (for 2-deoxy-D-glucose)[4] |
Synthesis and Reactivity
The synthesis of both compounds typically involves modifications of D-glucose.
Synthesis of this compound: A common method involves the selective chlorination of a protected glucose derivative. For instance, treatment of a suitably protected glucose molecule with a chlorinating agent like thionyl chloride or a Vilsmeier reagent can replace the primary hydroxyl group at the C6 position with a chlorine atom.
Synthesis of 6-deoxy-alpha-D-glucopyranose: The synthesis of 6-deoxy-sugars often involves the reduction of a terminal sulfonate ester or a halide. One approach is the conversion of the C6 hydroxyl group into a good leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride[5].
The chlorine atom in this compound serves as a leaving group, making the C6 position susceptible to nucleophilic substitution reactions. This allows for the introduction of other functional groups at this position. In contrast, the methyl group in 6-deoxy-alpha-D-glucopyranose is relatively unreactive.
Biological Activity: A Focus on Glycolysis Inhibition
The most significant difference between these two molecules lies in their biological activity, particularly their impact on cellular metabolism.
This compound is a known inhibitor of glycolysis and has been studied for its antifertility effects in males. It is taken up by cells and phosphorylated, but the resulting 6-chloro-6-deoxyglucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase, leading to the inhibition of glycolysis[6][7]. This disruption of energy metabolism is particularly detrimental to cells with high glucose dependence, such as spermatozoa[6][7].
6-deoxy-alpha-D-glucopyranose , while structurally similar to glucose, is generally considered to have a lesser impact on glycolysis compared to its chlorinated counterpart. While 2-deoxy-D-glucose is a well-known glycolysis inhibitor[8][9], the biological effects of 6-deoxy-alpha-D-glucopyranose are not as extensively documented in the context of potent glycolysis inhibition. It may be recognized by glucose transporters and kinases, but its downstream metabolic fate and inhibitory potential are likely different from halogenated analogs.
Experimental Protocols
General Synthesis of 6-deoxy-sugars
This protocol outlines a general method for the synthesis of 6-deoxy-sugars, which can be adapted for 6-deoxy-alpha-D-glucopyranose.
Materials:
-
Starting protected glucose derivative (e.g., with protecting groups on other hydroxyls)
-
Tosyl chloride or mesyl chloride
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., THF, ether)
-
Reagents for deprotection (e.g., acid or base)
Procedure:
-
Tosylation/Mesylation: Dissolve the protected glucose derivative in anhydrous pyridine. Cool the solution in an ice bath and add tosyl chloride or mesyl chloride portion-wise with stirring. Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with ice water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Reduction: Dissolve the resulting tosylated/mesylated compound in an anhydrous solvent like THF or ether. Carefully add LiAlH₄ in portions to the stirred solution at 0°C. Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: Cautiously quench the reaction by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting precipitate and wash it with the organic solvent. Concentrate the filtrate to obtain the protected 6-deoxy-sugar.
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., acid hydrolysis for acetal protecting groups) to yield the final 6-deoxy-alpha-D-glucopyranose. Purify the product by chromatography.
Glycolysis Inhibition Assay
This protocol can be used to compare the inhibitory effects of this compound and 6-deoxy-alpha-D-glucopyranose on glycolysis in a cell-based assay.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high glycolytic activity)
-
Cell culture medium and supplements
-
This compound and 6-deoxy-alpha-D-glucopyranose
-
Lactate assay kit
-
Cell viability assay kit (e.g., MTT or trypan blue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a series of concentrations for each test compound. Replace the culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium without the test compounds).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Lactate Measurement: After incubation, collect the cell culture supernatant. Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Cell Viability: After collecting the supernatant, assess the viability of the cells remaining in the plate using a cell viability assay.
-
Data Analysis: Normalize the lactate production to the cell number or protein concentration. Compare the lactate levels in the treated groups to the control group to determine the extent of glycolysis inhibition. Calculate the IC₅₀ value for each compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Simplified signaling pathway of glycolysis inhibition by 6-Chloro-6-deoxy-glucose.
Figure 2. Experimental workflow for comparing the glycolysis inhibitory effects.
Conclusion
The substitution of a hydroxyl group with a chlorine atom at the C6 position of the glucopyranose ring significantly alters the properties and biological activity of the molecule. This compound is a potent inhibitor of glycolysis with demonstrated antifertility effects, owing to the stability of the C-Cl bond and the inability of the phosphorylated product to be further metabolized. In contrast, 6-deoxy-alpha-D-glucopyranose is expected to have a much weaker, if any, inhibitory effect on glycolysis. This comparative guide highlights the importance of specific structural modifications in designing carbohydrate-based molecules with targeted biological activities for applications in drug development and biochemical research. Further studies are warranted to fully elucidate the biological profile of 6-deoxy-alpha-D-glucopyranose and other deoxy-sugar derivatives.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 6-Deoxy-alpha-D-glucopyranose | C6H12O5 | CID 441480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28528-86-1 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of 6-deoxy-5-thio-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of high doses of 6-chloro-6-deoxyglucose on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycolytic inhibition by 2-deoxy-d-glucose abolishes both neuronal and network bursts in an in vitro seizure model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 6-Chloro-6-deoxy-alpha-d-glucopyranose, a halogenated carbohydrate derivative of significant interest.
This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most appropriate analytical methodology for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For a polar and non-chromophoric compound like this compound, a specialized HPLC setup is required for effective analysis.
Recommended HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.
Experimental Protocol: HILIC-HPLC for this compound
-
Column: A column with a polar stationary phase, such as one bonded with amide or diol functional groups (e.g., a 250 mm x 4.6 mm, 5 µm particle size column), is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is typically effective. A common starting point is an 80:20 (v/v) ratio of acetonitrile to water. The exact ratio may need to be optimized to achieve the desired retention and separation from impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is crucial for reproducible results.
-
Injection Volume: A 10 µL injection volume is a typical starting point.
-
Detector: As this compound lacks a significant UV chromophore, conventional UV detectors are not suitable. Instead, a universal detector is necessary:
-
Refractive Index (RI) Detector: This detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is a robust and widely used detector for non-chromophoric compounds.
-
Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. ELSD is often more sensitive than RI detection and is compatible with gradient elution, offering greater flexibility in method development.[1][2]
-
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Figure 1. Experimental workflow for HPLC purity validation.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.
| Feature | HPLC (HILIC with RI/ELSD) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a polar stationary phase and a less polar mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Separation based on differential migration of components on a stationary phase coated on a plate. | Quantitation based on the direct relationship between the integrated signal of a nucleus and the number of nuclei.[3] |
| Sample Derivatization | Not typically required. | Required to increase volatility (e.g., silylation). | Not typically required. | Not required. |
| Instrumentation Cost | Moderate to High | Moderate | Low | High |
| Throughput | High | High | High (for qualitative screening) | Low to Moderate |
| Quantitative Accuracy | High | High (with proper calibration) | Semi-quantitative at best | Very High (Primary Method)[3] |
| Sensitivity | Moderate (RI) to High (ELSD) | High (with FID or MS detector) | Low | Moderate |
| Typical Impurity Detection Limit | ~0.05 - 0.1% | ~0.01 - 0.1% | ~1 - 5% | ~0.1% |
| Strengths | High resolution, robust, well-established for pharmaceutical analysis. | Excellent for volatile impurities. | Simple, rapid, and inexpensive for preliminary screening. | Provides structural information, no reference standard of the analyte needed for purity determination.[3] |
| Limitations | Requires specialized detector for non-chromophoric compounds. | Derivatization can be complex and introduce artifacts. Not suitable for non-volatile impurities. | Low resolution and sensitivity, not suitable for accurate quantification. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
Table 1. Comparison of Analytical Techniques for Purity Validation.
Detailed Protocols for Alternative Methods
Gas Chromatography (GC)
GC can be a viable alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. However, the low volatility of this compound necessitates a derivatization step.
Experimental Protocol: GC-FID
-
Derivatization: A silylation reaction is commonly used. The hydroxyl groups of the sugar are reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) to form volatile trimethylsilyl (TMS) ethers.
-
Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are standard.
-
Temperature Program: A temperature gradient is employed, for example, starting at 150°C and ramping up to 250°C, to ensure the separation of different components.
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized product to the total area of all peaks in the chromatogram.
Figure 2. Logical flow for selecting an analytical method.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique that is well-suited for a quick qualitative assessment of purity and for monitoring the progress of a synthesis.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio such as 8:1:1 (v/v/v) can be effective. The optimal solvent system may require some experimentation.
-
Sample Application: Spot a dilute solution of the synthesized compound onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has moved up the plate, remove it and allow it to dry. The spots can be visualized by staining, for example, with a p-anisaldehyde solution followed by heating.
-
Analysis: The presence of multiple spots indicates the presence of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[3] It relies on the precise and accurate integration of NMR signals.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a high-purity internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using appropriate parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion
For the routine and accurate purity validation of synthesized this compound, HPLC with a HILIC column and either an RI or ELSD detector is the recommended method. It offers a good balance of resolution, sensitivity, and throughput. GC can be a valuable complementary technique, especially for detecting volatile impurities, but requires a derivatization step. TLC is a useful tool for rapid, qualitative screening. For the highest accuracy and as a primary method for certifying reference materials, qNMR is an excellent, albeit more specialized, choice. The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements.
References
Unveiling the Biological Interactions of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of 6-Chloro-6-deoxy-alpha-d-glucopyranose and its derivatives. The information presented herein is intended to support research and development efforts by offering a structured overview of its interactions with key biological systems, alongside detailed experimental methodologies.
Section 1: Comparative Analysis of Biological Targets
The biological activity of this compound and its derivatives has been investigated in two primary contexts: as a modulator of the insulin receptor and as an inhibitor of glycolysis, with implications for diabetes and male fertility, respectively.
Insulin Receptor Modulation
A significant derivative, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ), has emerged as a potent and selective activator of the insulin receptor (IR).[1] This activity positions it as a potential therapeutic agent for diabetes. In contrast, it demonstrates desirable selectivity by not activating the insulin-like growth factor 1 receptor (IGF1R), which is often associated with cell proliferation and cancer risk.[1]
Table 1: Comparative Performance of Insulin Receptor Modulators
| Compound | Target Receptor | Activity | Selectivity | In Vivo Efficacy (Mouse Models) |
| 6Cl-TGQ | Insulin Receptor (IR) | Potent Activator | Selective for IR over IGF1R | Effective in Type 1 & 2 Diabetes Models[1] |
| Insulin | Insulin Receptor (IR) | Endogenous Activator | Also activates IGF1R at high concentrations | Gold standard for diabetes treatment |
| α-Penta-galloyl-glucose (α-PGG) | Insulin Receptor (IR) | Activator | Less potent than 6Cl-TGQ | Antidiabetic effects demonstrated |
Inhibition of Glycolysis in Spermatozoa
6-Chloro-6-deoxy-D-glucose has been shown to possess antifertility properties in male rats by targeting key enzymes in the glycolytic pathway of spermatozoa.[2][3] This inhibition of glucose oxidation leads to a reduction in sperm motility and viability. The mechanism of action is thought to involve the inhibition of either triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase.[2][3]
Table 2: Comparative Effects of Glycolysis Inhibitors on Male Fertility
| Compound | Target Enzyme(s) | Effect on Sperm | Antifertility Dose (Rats) | Neurotoxicity |
| 6-Chloro-6-deoxy-D-glucose | Triose phosphate isomerase or Glyceraldehyde 3-phosphate dehydrogenase (putative)[2][3] | Inhibition of glucose oxidation | 24 mg/kg/day[1] | Observed at high doses in mice and marmosets[1] |
| alpha-Chlorohydrin | Glyceraldehyde 3-phosphate dehydrogenase (likely) | Inhibition of glycolysis | Known antifertility agent | Neurotoxic and other side effects |
| Other 6-chloro-6-deoxysugars | Glycolytic enzymes | Varying degrees of glucose oxidation inhibition and antifertility effects | Dose-dependent | Not fully characterized |
Section 2: Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Insulin Receptor Binding Assay (ELISA-based)
This protocol outlines a method to determine the binding affinity of a test compound to the insulin receptor.
Materials:
-
Recombinant human insulin receptor (extracellular domain)
-
96-well microtiter plates
-
Test compound (e.g., 6Cl-TGQ) and control ligands (e.g., insulin)
-
Biotinylated anti-insulin receptor antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant human insulin receptor overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Add serial dilutions of the test compound and a fixed concentration of biotinylated anti-insulin receptor antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Measurement of Glucose Oxidation in Spermatozoa
This protocol describes a method to assess the impact of a compound on the metabolic activity of spermatozoa.
Materials:
-
Spermatozoa sample
-
Test compound (e.g., 6-Chloro-6-deoxy-D-glucose)
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer) containing D-[U-¹⁴C]glucose
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Center wells with filter paper
-
Hyamine hydroxide or other CO₂ trapping agent
Procedure:
-
Sperm Preparation: Collect and prepare a suspension of spermatozoa in the incubation medium.
-
Incubation Setup: In a series of incubation flasks, add the sperm suspension, the test compound at various concentrations, and the incubation medium containing D-[U-¹⁴C]glucose.
-
CO₂ Trapping: Place a center well containing filter paper soaked in a CO₂ trapping agent inside each flask.
-
Incubation: Seal the flasks and incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the main compartment of the flask, taking care not to contaminate the center well.
-
CO₂ Trapping Completion: Allow the flasks to stand for an additional hour to ensure complete trapping of the released ¹⁴CO₂.
-
Scintillation Counting: Carefully remove the center wells and place them in scintillation vials containing scintillation fluid.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of glucose oxidation based on the amount of ¹⁴CO₂ trapped. Compare the rates in the presence and absence of the test compound to determine its inhibitory effect.
Section 3: Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to aid in understanding the mechanisms of action and experimental designs.
References
- 1. The neurotoxicity and antifertility properties of 6-chloro-6-deoxyglucose in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-6-deoxy-alpha-d-glucopyranose: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Chloro-6-deoxy-alpha-d-glucopyranose, ensuring compliance with general hazardous waste protocols.
Immediate Safety and Disposal Procedures
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a conservative approach is mandated. The compound should be treated as a hazardous chemical. The following procedures are based on established guidelines for the disposal of laboratory chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles to protect against potential splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Step 2: Waste Characterization and Segregation
As a chlorinated organic compound, this compound should be considered hazardous chemical waste. It is crucial to segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions.
-
Do not mix with strong acids, bases, or oxidizing agents.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Step 3: Container Selection and Labeling
Proper containment and labeling are essential for safe storage and disposal.
-
Container: Use the original manufacturer's container if it is in good condition.[2][3] If not, transfer the waste to a compatible, leak-proof container with a secure screw-on cap.[2][4] The container should be made of a material that does not react with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant" - assume these in the absence of an SDS).[4] The date when the container is first used for waste accumulation should also be clearly marked.
Step 4: Storage of Chemical Waste
Store the designated hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.
-
Ensure the container is kept closed except when adding waste.[2][5]
-
Secondary containment, such as a larger, chemically resistant tray or bin, should be used to capture any potential leaks or spills.[2]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste. Adhere to your institution's specific time and quantity limits for waste accumulation.[2][3]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters derived from general hazardous waste guidelines.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from the start of accumulation. | [2] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [2] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container. | [2] |
| pH for Drain Disposal (Not for this chemical) | Between 5.5 and 10.5 for approved chemicals. | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Safety and Handling Guide for 6-Chloro-6-deoxy-alpha-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-6-deoxy-alpha-d-glucopyranose in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, which is a white, odorless powder, a comprehensive approach to personal protection is necessary.[1] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect against splashes and airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing | Manufacturer's specifications | To prevent skin exposure to the chemical.[1] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation | N/A | The compound is a solid with low vapor pressure.[1] |
| Hand Protection | Appropriate chemical-resistant gloves | Manufacturer's specifications | To prevent direct contact with the skin during handling.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a copy of the Safety Data Sheet (SDS) readily accessible.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the compound in a well-ventilated area to minimize inhalation of any dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing. The compound is soluble in water.[1]
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Store the chemical in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.[1] The compound is hygroscopic (absorbs moisture from the air).[1]
-
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a designated, labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Chlorinated Waste:
-
Container Disposal:
-
Empty containers should be rinsed three times with an appropriate solvent.
-
The rinsate should be collected as hazardous waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines, which may include recycling.
-
-
Spill Management:
Disclaimer: This guide is intended for informational purposes only and should not replace institutional safety protocols or a thorough review of the official Safety Data Sheet (SDS). Always consult your institution's EHS office for specific guidance on chemical handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
